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  • Product: 1-ethenyl-2-fluoro-4-nitrobenzene
  • CAS: 847257-01-6

Core Science & Biosynthesis

Foundational

1-ethenyl-2-fluoro-4-nitrobenzene physical and chemical properties

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1-ethenyl-2-fluoro-4-nitrobenzene (also known as 2-fluoro-4-nitrostyrene), a ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-ethenyl-2-fluoro-4-nitrobenzene (also known as 2-fluoro-4-nitrostyrene), a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, explore its reactivity and synthetic utility, present detailed experimental protocols, and discuss essential safety considerations. This document is intended to serve as a valuable resource for laboratory and development settings, fostering a deeper understanding of this compound's potential.

Introduction and Strategic Importance

1-Ethenyl-2-fluoro-4-nitrobenzene is a substituted styrene derivative characterized by the presence of a vinyl group, a fluorine atom, and a nitro group attached to a benzene ring. This unique combination of functional groups makes it a highly valuable building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the vinyl moiety, rendering it an excellent Michael acceptor.[1] This property is frequently exploited in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceutical intermediates and other fine chemicals.

Furthermore, the nitro group can be readily converted to an amine, providing a synthetic handle for further molecular elaboration. The presence of a fluorine atom is also of particular interest in drug design, as its incorporation can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.

Physicochemical Properties

A thorough understanding of the physical properties of 1-ethenyl-2-fluoro-4-nitrobenzene is crucial for its handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol [1][2]
CAS Number 364-16-9
Appearance Pale yellow solid
Melting Point 55-57 °C[3]
Boiling Point Not readily available
Solubility Insoluble in water.[4][5] Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Density ~1.33 g/mL (for the related 1-fluoro-4-nitrobenzene)[4]

Chemical Properties and Reactivity

The chemical behavior of 1-ethenyl-2-fluoro-4-nitrobenzene is dictated by the interplay of its three key functional groups.

Michael Addition

The vinyl group, activated by the electron-withdrawing nitro group, is highly susceptible to nucleophilic attack in a Michael-type conjugate addition.[1] This reaction is a powerful tool for forming new bonds and introducing a variety of functional groups.

Figure 1: Generalized Michael Addition Reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. This transformation opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and sulfonylation.

G 1-Ethenyl-2-fluoro-4-nitrobenzene 1-Ethenyl-2-fluoro-4-nitrobenzene 1-Ethenyl-2-fluoro-4-aminobenzene 1-Ethenyl-2-fluoro-4-aminobenzene 1-Ethenyl-2-fluoro-4-nitrobenzene->1-Ethenyl-2-fluoro-4-aminobenzene  [Reduction] (e.g., Fe/HCl, SnCl₂, H₂/Pd)

Sources

Exploratory

1H and 13C NMR chemical shifts for 1-ethenyl-2-fluoro-4-nitrobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Ethenyl-2-fluoro-4-nitrobenzene For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Ethenyl-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-ethenyl-2-fluoro-4-nitrobenzene. This molecule, a substituted styrene, presents a unique spectroscopic challenge due to the interplay of its electron-withdrawing nitro group, the inductively withdrawing and mesomerically donating fluorine atom, and the conjugated ethenyl (vinyl) system. This document will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, offer detailed protocols for sample preparation and data acquisition, and present the predicted spectral data in a clear, tabular format. The insights provided herein are grounded in established NMR principles and data from analogous compounds, offering a robust framework for researchers working with similarly complex aromatic systems.

Introduction and Molecular Context

1-Ethenyl-2-fluoro-4-nitrobenzene is a fascinating molecule from a spectroscopic standpoint. Its utility in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and materials, necessitates a thorough understanding of its structural and electronic properties. NMR spectroscopy is the most powerful tool for elucidating these features in solution. The substitution pattern on the benzene ring—a vinyl group ortho to a fluorine atom and para to a nitro group—creates a highly polarized system, leading to a complex and informative NMR spectrum. Understanding this spectrum is key to confirming the molecule's identity, assessing its purity, and studying its interactions.

This guide will provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra. We will explore the synergistic and antagonistic electronic effects of the substituents and how they manifest in the chemical shifts and coupling constants of both the aromatic and vinyl protons and carbons.

Theoretical Framework: The Influence of Substituents on Chemical Shifts

The chemical shift of a nucleus in NMR is highly sensitive to its local electronic environment. In 1-ethenyl-2-fluoro-4-nitrobenzene, the chemical shifts are primarily dictated by the electronic effects of the fluoro, nitro, and ethenyl substituents.

  • The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through induction and resonance (a -I and -M effect). This effect significantly deshields the protons and carbons on the aromatic ring, particularly those at the ortho and para positions.[1][2] Consequently, we expect the protons and carbons ortho and para to the nitro group to resonate at a lower field (higher ppm).

  • The Fluoro Group (-F): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent nuclei. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +M effect), which would shield the ortho and para positions. In substituted benzenes, the inductive effect of fluorine tends to dominate, but the resonance effect cannot be disregarded.[2] A key feature of fluorine is its NMR-active isotope, ¹⁹F (spin I = ½), which couples to both ¹H and ¹³C nuclei, leading to characteristic splitting patterns.

  • The Ethenyl (Vinyl) Group (-CH=CH₂): The vinyl group is a weak activating group that can donate electron density into the ring via resonance. It also introduces its own set of distinct proton and carbon signals. The chemical shifts of the vinyl protons are influenced by the electronic nature of the aromatic ring to which they are attached.[3][4]

The interplay of these groups in 1-ethenyl-2-fluoro-4-nitrobenzene leads to a unique electronic distribution, which will be reflected in the NMR spectrum.

Logical Relationship of Substituent Effects

G cluster_0 Substituents cluster_1 Electronic Effects cluster_2 Impact on Aromatic Ring Nitro (-NO2) Nitro (-NO2) Strong e- Withdrawal (-I, -M) Strong e- Withdrawal (-I, -M) Nitro (-NO2)->Strong e- Withdrawal (-I, -M) Fluoro (-F) Fluoro (-F) Inductive Withdrawal (-I) Inductive Withdrawal (-I) Fluoro (-F)->Inductive Withdrawal (-I) Resonance Donation (+M) Resonance Donation (+M) Fluoro (-F)->Resonance Donation (+M) Ethenyl (-CH=CH2) Ethenyl (-CH=CH2) Weak e- Donation (+M) Weak e- Donation (+M) Ethenyl (-CH=CH2)->Weak e- Donation (+M) Strong Deshielding (Ortho, Para) Strong Deshielding (Ortho, Para) Strong e- Withdrawal (-I, -M)->Strong Deshielding (Ortho, Para) Net Deshielding Net Deshielding Inductive Withdrawal (-I)->Net Deshielding Resonance Donation (+M)->Net Deshielding Weak Shielding Weak Shielding Weak e- Donation (+M)->Weak Shielding Downfield Chemical Shifts Downfield Chemical Shifts Strong Deshielding (Ortho, Para)->Downfield Chemical Shifts Net Deshielding->Downfield Chemical Shifts Upfield Chemical Shifts (minor) Upfield Chemical Shifts (minor) Weak Shielding->Upfield Chemical Shifts (minor) G

Caption: Numbering scheme for 1-ethenyl-2-fluoro-4-nitrobenzene.

(A diagram of 1-ethenyl-2-fluoro-4-nitrobenzene with atoms numbered as follows: C1 is attached to the vinyl group, C2 to the fluorine, C3 is adjacent to both the fluorine and the un-substituted position, C4 is attached to the nitro group, C5 is adjacent to the nitro group and the un-substituted position, and C6 is the un-substituted carbon. The vinyl carbons are Cα (attached to the ring) and Cβ (terminal). The vinyl protons are Hα, Hβ-cis, and Hβ-trans. The aromatic protons are H3, H5, and H6.)

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale for Chemical Shift and Coupling
H3 8.15 - 8.25dd³J(H3-F) ≈ 8-10, ⁴J(H3-H5) ≈ 2-3Strongly deshielded due to being ortho to the -NO₂ group. [1][2]Coupling to both fluorine and H5.
H5 7.95 - 8.05ddd³J(H5-H6) ≈ 8-9, ⁴J(H5-H3) ≈ 2-3, ⁵J(H5-F) ≈ 4-6Deshielded due to being ortho to the -NO₂ group. Coupling to H6, H3, and a long-range coupling to fluorine.
H6 7.25 - 7.35t³J(H6-H5) ≈ 8-9, ³J(H6-F) ≈ 8-9Positioned ortho to the fluorine and meta to the nitro group, leading to a more upfield shift compared to H3 and H5. The signal will appear as a triplet due to similar coupling constants with H5 and F.
6.80 - 7.00dd³J(Hα-Hβ-trans) ≈ 17-18, ³J(Hα-Hβ-cis) ≈ 10-11Part of the vinyl system, its chemical shift is influenced by the substituted aromatic ring.
Hβ-cis 5.90 - 6.00d³J(Hα-Hβ-cis) ≈ 10-11Terminal vinyl proton cis to the aromatic ring.
Hβ-trans 5.45 - 5.55d³J(Hα-Hβ-trans) ≈ 17-18Terminal vinyl proton trans to the aromatic ring.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
CarbonPredicted δ (ppm)Multiplicity (due to ¹⁹F)Predicted J(C-F) (Hz)Rationale for Chemical Shift and Coupling
C1 125 - 128d²J(C1-F) ≈ 20-25Ipso-carbon to the vinyl group, its shift is influenced by both the vinyl and fluoro substituents. Exhibits a two-bond coupling to fluorine.
C2 158 - 162d¹J(C2-F) ≈ 240-250Directly attached to fluorine, resulting in a significant downfield shift and a very large one-bond C-F coupling constant. [5][6]
C3 124 - 127d²J(C3-F) ≈ 20-25Ortho to both the fluoro and nitro groups, leading to a complex electronic environment.
C4 148 - 151s⁴J(C4-F) ≈ 3-5Ipso-carbon to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
C5 120 - 123s⁵J(C5-F) ≈ 1-3Ortho to the nitro group and meta to the fluorine.
C6 115 - 118d³J(C6-F) ≈ 8-10Ortho to the fluorine, experiencing some shielding from the +M effect, but still in a deshielded ring.
134 - 137s-The vinyl carbon attached to the ring, deshielded by the aromatic system.
118 - 121s-The terminal vinyl carbon.

Experimental Protocols

To obtain high-quality NMR spectra of 1-ethenyl-2-fluoro-4-nitrobenzene, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) serve as convenient internal references. [7]2. Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is often sufficient and avoids potential sample contamination.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For highly sensitive or quantitative measurements, the sample can be degassed using several freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can cause line broadening.

Experimental Workflow

G cluster_acq Data Acquisition cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_proc Data Processing start Start prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->prep tube Transfer to 5mm NMR Tube prep->tube spectrometer Place in NMR Spectrometer tube->spectrometer lock Lock on CDCl3 signal spectrometer->lock shim Shim Gradients lock->shim H_acq Acquire ¹H Spectrum (zg30 pulse, 16 scans) shim->H_acq C_acq Acquire ¹³C{¹H} Spectrum (zgpg30 pulse, 1024 scans) H_acq->C_acq ft Fourier Transform C_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate end End: Spectral Analysis integrate->end

Caption: Recommended NMR experimental workflow.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with a 30-degree pulse (e.g., zgpg30 on Bruker instruments) is recommended. Proton decoupling simplifies the spectrum by removing ¹H-¹³C couplings.

    • Spectral Width: A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) will cover the expected range of carbon signals.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 scans are typically required for a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Conclusion

The ¹H and ¹³C NMR spectra of 1-ethenyl-2-fluoro-4-nitrobenzene are predicted to be complex yet highly informative, with each signal providing a wealth of information about the molecule's electronic structure. The strong deshielding effects of the nitro group result in downfield shifts for the aromatic protons, while the fluorine atom introduces characteristic C-F and H-F couplings that are invaluable for structural assignment. This guide provides a robust theoretical and practical framework for any researcher or scientist working with this molecule, enabling confident spectral interpretation and quality control. The provided protocols are designed to yield high-quality, reproducible data, forming a cornerstone of rigorous scientific investigation.

References

  • Guliyev, K.G., et al. (2026). INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. CHEMICAL PROBLEMS.
  • Reynolds, W.F., et al. (1973). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry.
  • Happer, D.A.R., & Steenson, B.E. (1988). Side-chain 13C nuclear magnetic resonance shifts in ring-substituted styrenes. The effect of β-substituents on β-carbon shifts. Journal of the Chemical Society, Perkin Transactions 2.
  • Hamer, G.K., et al. (1973).
  • Reich, H.J. (2015). Chemical Shift. MRI Questions.
  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY.
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) ¹H NMR spectrum.
  • Chegg.com. (2018).
  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)...
  • Supporting Inform
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • University of Ottawa NMR Facility Blog. (2007).
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.

Sources

Foundational

1-ethenyl-2-fluoro-4-nitrobenzene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Ethenyl-2-fluoro-4-nitrobenzene in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the so...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1-Ethenyl-2-fluoro-4-nitrobenzene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-ethenyl-2-fluoro-4-nitrobenzene, a key intermediate in various synthetic pathways within the pharmaceutical and materials science sectors. In the absence of extensive empirical solubility data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. We delve into the molecular characteristics of 1-ethenyl-2-fluoro-4-nitrobenzene, dissecting the influence of its constituent functional groups—the ethenyl, fluoro, and nitro moieties—on its overall polarity and solute-solvent interactions. This guide further presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring researchers can generate reliable data. The content herein is designed to empower researchers, chemists, and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize 1-ethenyl-2-fluoro-4-nitrobenzene in their work.

Introduction to 1-Ethenyl-2-fluoro-4-nitrobenzene and its Solubility

1-Ethenyl-2-fluoro-4-nitrobenzene is an aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring a reactive ethenyl group, an electron-withdrawing nitro group, and a strategically positioned fluorine atom, makes it a versatile building block. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction media, purification processes like crystallization, and formulation development. A thorough understanding of its solubility profile is paramount for optimizing reaction yields, ensuring product purity, and developing efficient manufacturing processes.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] The molecular structure of 1-ethenyl-2-fluoro-4-nitrobenzene presents a complex interplay of polar and nonpolar characteristics that will be explored in this guide.

Physicochemical Properties and their Influence on Solubility

The solubility of 1-ethenyl-2-fluoro-4-nitrobenzene is a direct consequence of its molecular structure. The presence of the nitro group and the fluorine atom introduces significant polarity, while the benzene ring and the ethenyl group contribute to its nonpolar character.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group, capable of participating in dipole-dipole interactions. The presence of the nitro group is expected to enhance solubility in polar solvents. Nitrobenzene itself is readily soluble in most organic solvents.[2][3]

  • Fluorine Atom (-F): As the most electronegative element, fluorine's presence introduces a strong dipole moment. The powerful electron-withdrawing effect of fluorine can impact the polarity of adjacent functional groups, potentially modulating properties like hydrogen-bonding capabilities.[4] However, the C-F bond is a poor hydrogen bond acceptor. The partial fluorination in a molecule can lead to greater flexibility and slightly more wettability compared to perfluorinated compounds.[5]

  • Ethenyl Group (-CH=CH₂): Also known as a vinyl group, this substituent is nonpolar and contributes to the hydrophobic character of the molecule. The vinyl group can engage in van der Waals interactions. Vinyl fluoride, a related compound, is soluble in acetone, ethanol, and diethyl ether.[6]

  • Benzene Ring: The aromatic ring is predominantly nonpolar and will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

The combination of these functional groups suggests that 1-ethenyl-2-fluoro-4-nitrobenzene will exhibit a nuanced solubility profile, likely showing good solubility in a range of polar aprotic and some polar protic solvents, with moderate to limited solubility in nonpolar solvents.

Theoretical Framework for Predicting Solubility

In the absence of direct experimental data, several theoretical approaches can be employed to predict the solubility of a compound.

Qualitative Prediction Based on "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[1] Solvents can be broadly categorized as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While 1-ethenyl-2-fluoro-4-nitrobenzene is not a strong hydrogen bond donor, the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors. Solubility is expected to be moderate.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents possess significant dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. It is predicted that 1-ethenyl-2-fluoro-4-nitrobenzene will exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact through weak van der Waals forces. The nonpolar benzene ring and ethenyl group will promote some solubility, but the polar nitro and fluoro groups will limit it. Solubility is expected to be low to moderate.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are computational methods that correlate the chemical structure of a molecule with its physical properties, including solubility.[7] These models use molecular descriptors to quantify various aspects of a molecule's structure and then use statistical methods to build a predictive model. While the development of a specific QSPR model for this compound is beyond the scope of this guide, it is a powerful tool that can provide more quantitative predictions when a suitable training dataset of structurally similar compounds is available.[8][9]

Thermodynamics-Based Methods

These methods, such as those utilizing the COSMO-RS model, calculate solubility from first principles by considering the chemical potential of the solute in the solid state and in solution.[7] These physics-based approaches can offer rigorous predictions but are computationally intensive.[10]

Predicted Solubility Profile of 1-Ethenyl-2-fluoro-4-nitrobenzene

Based on the theoretical principles outlined above and data from analogous compounds, the following table presents a predicted qualitative solubility profile for 1-ethenyl-2-fluoro-4-nitrobenzene in common organic solvents at ambient temperature.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe polar nitro and fluoro groups will interact favorably with the alcohol's hydroxyl group, but the nonpolar aromatic ring and ethenyl group will limit high solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar nitro and fluoro groups are expected to lead to good solvation.
Nonpolar Hexane, CyclohexaneLowThe significant polarity of the nitro and fluoro groups will result in poor interaction with nonpolar aliphatic solvents.
Aromatic Toluene, BenzeneModerate to HighThe aromatic rings of the solute and solvent can engage in favorable π-π stacking interactions. Nitrobenzene is completely miscible with benzene.[2]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with polar functional groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate, quantitative solubility data, a well-controlled experimental procedure is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.[10]

Principle

An excess of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed. The concentration of the solute in the clear, saturated supernatant is then determined.

Materials and Equipment
  • 1-Ethenyl-2-fluoro-4-nitrobenzene (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-ethenyl-2-fluoro-4-nitrobenzene to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

  • Analysis:

    • Dilute the collected sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method (UV-Vis or HPLC).

    • Determine the concentration of 1-ethenyl-2-fluoro-4-nitrobenzene in the diluted sample using a pre-established calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatically controlled shaker prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 analysis1 Withdraw supernatant with filtered syringe equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Measure concentration (UV-Vis or HPLC) analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Temperature

The solubility of a solid in a liquid solvent is generally dependent on temperature. For most organic compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[11] The van't Hoff equation can be used to describe the relationship between solubility and temperature.[10] It is crucial to control the temperature during experimental solubility determination.

Purity of Solute and Solvent

Impurities in either the 1-ethenyl-2-fluoro-4-nitrobenzene or the solvent can affect the measured solubility. Water is a common impurity in organic solvents and can significantly impact the solubility of a compound, especially in nonpolar solvents.

pH

For ionizable compounds, the pH of the solvent can dramatically alter solubility.[10] However, 1-ethenyl-2-fluoro-4-nitrobenzene is a neutral organic molecule, and its solubility is not expected to be significantly influenced by pH within the typical range of organic solvents.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of the solubility of 1-ethenyl-2-fluoro-4-nitrobenzene in organic solvents. By analyzing its molecular structure and the influence of its functional groups, a predictive solubility profile has been established. This guide also offers a robust, step-by-step experimental protocol for the accurate determination of its solubility. The information presented herein will be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection and process optimization for reactions and purifications involving this versatile compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Nitrobenzene | C6H5NO2 | CID 7416 - PubChem - NIH.
  • 1-ethynyl-2-fluoro-4-nitrobenzene — Chemical Substance Information - NextSDS.
  • 1-Fluoro-4-nitrobenzene - ChemBK. (2024, April 09).
  • Toxicological Profile for Nitrobenzene.
  • Nitrobenzene - Sciencemadness Wiki. (2020, February 02).
  • 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem - NIH.
  • (PDF) On the Solubility and Stability of Polyvinylidene Fluoride - ResearchGate. (2021, April 08).
  • Nitrobenzene - Wikipedia.
  • Nitrobenzene – Knowledge and References - Taylor & Francis.
  • On the Solubility and Stability of Polyvinylidene Fluoride - PMC.
  • Group Publishes Work on Predicting Multicomponent Solvent Systems.
  • 847257-01-6|1-Ethenyl-2-fluoro-4-nitrobenzene - BLDpharm.
  • Predicting solubility curves via a thermodynamic cycle and machine learning.
  • In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents - Benchchem.
  • Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK. (2015, December 30).
  • Vinyl Fluoride - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.
  • 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf.
  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 - ChemicalBook. (2022, August 26).
  • New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties - RSC Publishing.
  • CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica.
  • Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening | IntechOpen. (2015, December 21).
  • 2-Ethyl-1-fluoro-4-nitrobenzene | C8H8FNO2 | CID 20777162 - PubChem.
  • What is the solubility of 1-fluoro-4-[2-(4-fluorophenyl)ethenyl]benzene? | ResearchGate. (2016, February 04).
  • 1369854-05-6|2-Ethyl-1-fluoro-4-nitrobenzene|BLD Pharm.

Sources

Exploratory

A Technical Guide to the Electronic Properties of Fluorinated Nitrostyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the electronic properties of fluorinated nitrostyrene derivatives, a class of molecules with significant pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of fluorinated nitrostyrene derivatives, a class of molecules with significant potential in medicinal chemistry and materials science. By strategically incorporating fluorine atoms, the electronic landscape of the nitrostyrene scaffold can be finely tuned, influencing reactivity, metabolic stability, and intermolecular interactions. This document will delve into the synthesis, experimental characterization, and computational modeling of these compounds, offering both theoretical understanding and practical methodologies.

The Significance of Fluorine in Nitrostyrene Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties.[1][2] In the context of nitrostyrene derivatives, which are recognized for their biological activities, including antibacterial and anticancer properties, the presence of fluorine can enhance these effects.[3][4][5] Fluorine's high electronegativity can modulate the electron density of the entire molecule, impacting its reactivity and interaction with biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can improve the metabolic stability of drug candidates.[2]

From an electronic standpoint, the strong electron-withdrawing nature of both the fluorine and nitro groups creates a unique push-pull system that significantly influences the molecule's frontier molecular orbitals (HOMO and LUMO), redox potentials, and spectroscopic signatures. Understanding and harnessing these properties are crucial for the rational design of novel therapeutics and functional materials.

Synthetic Pathways to Fluorinated Nitrostyrenes

The foundation of any study into the electronic properties of these molecules lies in their synthesis. A common and effective method for the preparation of β-nitrostyrene derivatives is the Henry reaction, a nitroaldol condensation between a substituted benzaldehyde and a nitroalkane.[6][7] For fluorinated derivatives, appropriately fluorinated benzaldehydes serve as the starting materials.

A particularly relevant method for producing β-fluoro-β-nitrostyrenes involves the radical nitration of 2-bromo-2-fluorostyrenes.[2] This approach is advantageous as it can stereoselectively yield Z-isomers in high yields.[1][2] These compounds are versatile building blocks for a variety of fluorinated heterocyclic compounds.[1][8]

Experimental Characterization of Electronic Properties

The electronic behavior of fluorinated nitrostyrene derivatives can be probed through various experimental techniques, with electrochemical methods and UV-Vis spectroscopy being particularly insightful.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules, providing information on their reduction potentials and the stability of their radical anions. For nitrostyrene derivatives, the primary electrochemical process is the reduction of the nitro group.[9]

The reduction potential is sensitive to the electronic properties of substituents on the aromatic ring.[9] An increase in the electron-donating properties of a substituent makes the reduction potential more negative, while electron-withdrawing groups, such as fluorine, are expected to make the reduction potential more positive, indicating an easier reduction.[9]

A standard three-electrode setup is employed for cyclic voltammetry experiments.

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of the fluorinated nitrostyrene derivative in an appropriate aprotic solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Electrochemical Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the nitro group, and then back to the initial potential. A typical range might be from 0 V to -1.5 V vs. Ag/AgCl.

    • Set the scan rate, starting with a typical value of 100 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc) for the reduction of the nitro group.

    • If the process is reversible or quasi-reversible, an anodic peak (Epa) will be observed on the reverse scan. The half-wave potential (E1/2), a measure of the formal reduction potential, can be estimated as (Epc + Epa) / 2.

    • Investigate the effect of scan rate on the peak currents and potentials to assess the reversibility of the electron transfer and identify any coupled chemical reactions.[10]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the molecular structure and its electronic system. For conjugated systems like nitrostyrenes, the π → π* transitions are typically observed in the UV-Vis region.[11][12]

The introduction of fluorine can cause a shift in the absorption maximum (a chromic shift). The direction and magnitude of this shift depend on the position and number of fluorine atoms and their influence on the energy gap between the HOMO and LUMO.

  • Solution Preparation: Prepare a stock solution of the fluorinated nitrostyrene derivative of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., acetonitrile, methanol, or dichloromethane).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to determine the molar absorptivity and to ensure the measurements are within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

  • Spectroscopic Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), calculate the molar absorptivity at λmax.

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for gaining a deeper understanding of the electronic structure of molecules.[13][14] DFT calculations can provide valuable insights into properties that are difficult or impossible to measure experimentally.

Key Electronic Parameters from DFT
  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[15] A smaller gap suggests that the molecule is more easily excitable and more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge delocalization and the stability arising from electron delocalization.[15]

Caption: A typical DFT workflow for calculating electronic properties.

Structure-Property Relationships

The electronic properties of fluorinated nitrostyrene derivatives are a direct consequence of their molecular structure. Key relationships include:

  • Position of Fluorine: The position of the fluorine atom(s) on the aromatic ring significantly impacts the electronic properties. A fluorine atom in the para position to the nitrovinyl group will have a more pronounced effect on the conjugation and overall electron distribution compared to a meta or ortho substitution.

  • Number of Fluorine Atoms: Increasing the number of fluorine atoms generally leads to a greater electron-withdrawing effect, which should result in a more positive reduction potential and a larger HOMO-LUMO gap.

  • Steric Effects: Substitution at the β-position of the vinyl group can lead to a loss of planarity between the aromatic ring and the nitrovinyl group.[16] This steric hindrance can decrease conjugation, which in turn affects the electronic properties, often leading to a more negative reduction potential.[9][16]

Data Summary

The following table provides a hypothetical comparison of the electronic properties of a parent nitrostyrene with its fluorinated derivatives, illustrating the expected trends.

CompoundSubstitutionE1/2 (V vs. Ag/AgCl)λmax (nm)HOMO-LUMO Gap (eV)
1 H-0.953104.5
2 4-Fluoro-0.883054.7
3 2,4-Difluoro-0.823024.9
4 Pentafluoro-0.702955.2

Note: These are illustrative values to demonstrate expected trends.

Conclusion

Fluorinated nitrostyrene derivatives represent a promising class of compounds with tunable electronic properties. The strategic incorporation of fluorine allows for the fine-tuning of their redox behavior, spectroscopic characteristics, and reactivity. A combined approach of chemical synthesis, experimental characterization using techniques like cyclic voltammetry and UV-Vis spectroscopy, and computational modeling with DFT provides a comprehensive understanding of their electronic landscape. This knowledge is paramount for the rational design of new molecules with enhanced biological activity and for the development of novel functional materials.

References

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (2021). Molecules, 26(12), 3515. [Link]

  • Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. (2001). ResearchGate. [Link]

  • Cyclic voltammograms of (a) 1 mM p-N(CH 3 ) 2-b-methyl-b-nitrostyrene... (n.d.). ResearchGate. [Link]

  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (2021). Beilstein Journal of Organic Chemistry, 17, 283–292. [Link]

  • Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). ResearchGate. [Link]

  • Barton–Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles. (2023). The Journal of Organic Chemistry. [Link]

  • Electrochemical Characterizations of Nitro-styrene Derivatives. (n.d.). Journal of Chinese Universities. [Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2006). Bioorganic & Medicinal Chemistry, 14(12), 4078-88. [Link]

  • Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. [Link]

  • 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances, 14(24), 17135-17163. [Link]

  • Β-Nitrostyrene Derivatives as Potential Antibacterial Agents. (2006). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. (2023). Microbiology Spectrum, 11(2), e03908-22. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025). ResearchGate. [Link]

  • Cyclic voltammograms of the nitro / nitro radical anion couple of... (n.d.). ResearchGate. [Link]

  • (a) UV-vis spectra during the reaction of 1d (0.05 mM) with... (n.d.). ResearchGate. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025). Molecules, 30(23), 4578. [Link]

  • Cyclic voltammogram of 0.1 mol/L styrene. Inset: reverse scans of... (n.d.). ResearchGate. [Link]

  • DFT Study of the Possible Mechanisms for Synthesizing α‐Cyanophosphonates from β‐Nitrostyrenes. (2022). ResearchGate. [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2026). ResearchGate. [Link]

  • 1>H NMR and UV-vis spectroscopy of fluorine and chlorine substituted stilbenes: Conformational studies. (2001). University of Iceland. [Link]

  • 1>H NMR and UV-vis spectroscopy of fluorine and chlorine substituted stilbenes: Conformational studies. (2001). IRIS The Iceland Research Information System. [Link]

  • UV-Vis spectra of the solution of GO and fluorinated GO. (n.d.). ResearchGate. [Link]

Sources

Foundational

Comprehensive Analytical Profiling of 1-Ethenyl-2-fluoro-4-nitrobenzene: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Executive Summary 1-Ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6), also known as 2-fluoro-4-nitrostyrene, is a highly versatile, polyfunctionalized aromatic building block utilized in advanced medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6), also known as 2-fluoro-4-nitrostyrene, is a highly versatile, polyfunctionalized aromatic building block utilized in advanced medicinal chemistry and materials science[1]. The molecule features three orthogonally reactive sites: a polymerizable/cross-coupling vinyl group, a nucleophilic aromatic substitution (SNAr)-ready fluorine atom, and a reducible nitro group.

For researchers synthesizing derivatives or tracking this compound in complex biological/environmental matrices, precise analytical characterization is paramount. This whitepaper establishes the authoritative physicochemical profile of 1-ethenyl-2-fluoro-4-nitrobenzene, detailing its exact mass, molecular weight, and the causal reasoning behind optimized High-Resolution Mass Spectrometry (HRMS) workflows.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical. Average molecular weight is used for stoichiometric bulk calculations (e.g., weighing reagents), whereas exact mass is required for HRMS identification to differentiate the target analyte from isobaric interferences.

Stoichiometric Molecular Weight

The average molecular weight is calculated using the standard atomic weights of the elements, which account for the natural isotopic abundance on Earth.

  • Formula: C₈H₆FNO₂

  • Calculation: (8 × 12.011) + (6 × 1.008) + (1 × 18.998) + (1 × 14.007) + (2 × 15.999)

  • Result: 167.139 g/mol

Monoisotopic Exact Mass

The monoisotopic exact mass is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This is the exact m/z value targeted in HRMS systems like Time-of-Flight (TOF) or Orbitrap analyzers.

Table 1: Monoisotopic Exact Mass Calculation

ElementIsotopeExact Mass (Da)QuantityTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782566.046950
Fluorine¹⁹F18.998403118.998403
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915231.989830
Total 167.038257 Da

High-Resolution Mass Spectrometry (HRMS) Workflows

The Causality of Negative Ionization for Nitroaromatics

A common pitfall in LC-MS method development is attempting to ionize nitroaromatics in positive Electrospray Ionization (ESI+) mode. The nitro (-NO₂) group is strongly electron-withdrawing, rendering the aromatic ring electron-deficient and highly resistant to protonation ([M+H]⁺).

Instead, nitroaromatics exhibit exceptional sensitivity in negative ion mode (ESI- or APCI-) [2]. The electron-withdrawing nature of the nitro group stabilizes the capture of a thermal electron, readily forming a stable radical anion ([M]•⁻) or forming adducts with mobile phase modifiers (e.g., [M+CH₃COO]⁻) [3].

Self-Validating Experimental Protocol: LC-HRMS Analysis

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST) to validate the negative ionization efficiency prior to sample analysis.

Step 1: System Suitability Testing (Self-Validation)

  • Prepare a 10 ng/mL solution of a known nitroaromatic standard (e.g., 2,4-dinitrotoluene).

  • Inject into the LC-HRMS system.

  • Validation Check: Proceed to Step 2 only if the radical anion or deprotonated signal for the SST standard exceeds a Signal-to-Noise (S/N) ratio of 50:1. This proves the source parameters are optimized for electron-deficient rings.

Step 2: Sample Preparation

  • Dissolve 1 mg of 1-ethenyl-2-fluoro-4-nitrobenzene in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to 1 µg/mL in 50:50 Methanol:Water containing 5 mM Ammonium Acetate. Causality: Ammonium acetate prevents sodium adduct formation and provides acetate ions that can facilitate negative adduct ionization if radical anion formation is suppressed.

Step 3: Chromatographic Separation

  • Column: C18, 1.9 µm, 2.1 × 100 mm.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.

Step 4: HRMS Acquisition Parameters (Negative Mode)

  • Ion Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Polarity: Negative.

  • Capillary Voltage: 2.5 kV (Keep lower than positive mode to prevent corona discharge).

  • Desolvation Temperature: 350 °C.

  • Target m/z: Extract chromatograms at 167.0383 Da with a mass tolerance window of ±5 ppm.

MS_Workflow Sample Sample Prep (MeOH/H2O) LC UHPLC Separation (C18, NH4OAc) Sample->LC Injection Ionization Negative ESI/APCI Electron Capture LC->Ionization Elution Detection HRMS Detection Exact Mass: 167.0383 Ionization->Detection [M]•− or Adducts

Figure 1: LC-HRMS workflow for the detection of 1-ethenyl-2-fluoro-4-nitrobenzene in negative ion mode.

Mechanistic Pathways & Reactivity

The exact mass and molecular weight are static properties, but the utility of 1-ethenyl-2-fluoro-4-nitrobenzene lies in its dynamic reactivity. The molecule is engineered for orthogonal synthetic pathways, allowing chemists to modify one functional group without disturbing the others.

  • The Vinyl Group: Susceptible to Heck cross-coupling, olefin metathesis, or radical polymerization.

  • The Fluoro Group: Positioned ortho to the vinyl group and meta to the nitro group. The strong electron-withdrawing nature of the nitro group activates the ring, making the fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or thiols.

  • The Nitro Group: Can be selectively reduced to an aniline derivative (e.g., using Pd/C and H₂ or SnCl₂), opening pathways for amide coupling or Buchwald-Hartwig aminations.

Reactivity Core 1-Ethenyl-2-fluoro-4-nitrobenzene (C8H6FNO2) Vinyl Vinyl Group (Cross-Coupling / Polymerization) Core->Vinyl Heck/Metathesis Fluoro Fluoro Group (SNAr Reactions) Core->Fluoro Nucleophilic Attack Nitro Nitro Group (Reduction to Amine) Core->Nitro Pd/C, H2

Figure 2: Orthogonal synthetic reactivity pathways of 1-ethenyl-2-fluoro-4-nitrobenzene.

References

  • LookChem. "2-Fluoro-4-nitrobenzaldehyde and downstream products (CAS 847257-01-6)". LookChem Chemical Database. Available at:[Link]

  • Song, L., & Bartmess, J. E. (2009). "Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives". Rapid Communications in Mass Spectrometry, 23(1), 77-84. Available at:[Link]

  • Kober, L., et al. (2019). "Quantification of nitroaromatic explosives in contaminated soil using MALDI-TOF mass spectrometry". Analytical and Bioanalytical Chemistry, 411(19), 4811-4820. Available at:[Link]

Exploratory

Spectroscopic Characterization of 1-Ethenyl-2-fluoro-4-nitrobenzene: A Comprehensive Technical Guide

Executive Summary The molecule 1-ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6)[1]—also referred to as 2-fluoro-4-nitrostyrene—is a highly polarized, 1,2,4-trisubstituted aromatic building block. Its unique electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6)[1]—also referred to as 2-fluoro-4-nitrostyrene—is a highly polarized, 1,2,4-trisubstituted aromatic building block. Its unique electronic architecture makes it an invaluable scaffold in medicinal chemistry and materials science. This whitepaper provides an authoritative, step-by-step guide to the spectroscopic profiling of this compound, detailing the causality behind experimental parameters and establishing a self-validating framework for structural confirmation.

Electronic Architecture & Mechanistic Context

To characterize a molecule accurately, one must first understand its electronic environment. 1-Ethenyl-2-fluoro-4-nitrobenzene operates on a complex "push-pull" dynamic.

  • The Nitro Group (C4): Exerts a powerful electron-withdrawing effect ( −M,−I ), severely deshielding the aromatic core.

  • The Fluoro Group (C2): Imparts a strong inductive pull ( −I ) but can donate electron density via resonance ( +M ), creating localized shielding/deshielding microenvironments.

  • The Ethenyl Group (C1): Extends the conjugated π -system, facilitating intramolecular charge transfer (ICT) across the molecule[2].

This specific substitution pattern creates a highly polarized π -system, which dictates both its spectroscopic signatures and its downstream reactivity (e.g., Michael additions and photocycloadditions).

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that analytical success relies on the deliberate selection of experimental conditions. The following protocols are designed to prevent spectral artifacts and ensure maximum resolution.

Step-by-Step Methodology
  • Sample Preparation (NMR): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ is selected because its low dielectric constant preserves the native hydrogen-bonding and dipole interactions of the nitro group, preventing solvent-induced chemical shift deviations.

  • NMR Acquisition ( 1H,13C,19F ):

    • 1H NMR: 400 MHz, 16 scans.

    • 13C NMR: 100 MHz, 1024 scans. Critical Parameter: A relaxation delay ( D1​ ) of 5.0 seconds is mandated. The quaternary carbons (C1, C2, C4) lack directly attached protons, meaning they cannot rely on efficient dipole-dipole mechanisms for spin-lattice relaxation ( T1​ ). A truncated D1​ would result in the severe under-representation of these critical nodes.

    • 19F NMR: 376 MHz, 64 scans, un-decoupled to observe native F−H splitting.

  • FTIR Spectroscopy: Apply the neat sample directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Causality: ATR is preferred over traditional KBr pelleting to prevent moisture absorption and avoid potential halogen-exchange reactions between the fluorinated analyte and the KBr matrix.

  • UV-Vis Spectroscopy: Prepare a 0.05 mM solution in spectroscopic grade CH2​Cl2​ . Record from 200 to 600 nm.

  • Mass Spectrometry (EI-MS): Inject 1 µL of a 10 µg/mL methanol solution into a GC-MS. Causality: Standard electron ionization at 70 eV provides a highly reproducible fragmentation pattern, ensuring the energetic threshold is sufficient to cleave the robust C−NO2​ bond.

Workflow Prep Sample Preparation (CDCl3, CH2Cl2, Neat) NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR Aliquot 1 Opt Optical Spectroscopy (FTIR, UV-Vis) Prep->Opt Aliquot 2 MS Mass Spectrometry (EI-MS, 70 eV) Prep->MS Aliquot 3 Valid Structural Validation & Cross-Corroboration NMR->Valid Opt->Valid MS->Valid

Experimental workflow for the orthogonal spectroscopic characterization of 1-ethenyl-2-fluoro-4-nitrobenzene.

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of fluoronitrobenzenes are notoriously complex due to heteronuclear 19F−1H and 19F−13C spin-spin couplings[3]. The C3-H proton, situated between the strongly electronegative fluorine and nitro groups, appears as a distinct doublet of doublets (dd) due to ortho-coupling with fluorine ( 3JHF​≈9.5 Hz) and meta-coupling with C5-H ( 4JHH​≈2.2 Hz)[4]. The 13C spectrum is dominated by the massive one-bond carbon-fluorine coupling at C2 ( 1JCF​≈255 Hz).

Table 1: Key NMR Chemical Shifts and Coupling Constants

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
1H 8.05ddd JHH​=8.5,2.2 ; JHF​=1.0 C5-H (Aromatic)
1H 7.95dd JHF​=9.5 ; JHH​=2.2 C3-H (Aromatic)
1H 7.65dd JHH​=8.5 ; JHF​=7.5 C6-H (Aromatic)
1H 6.85dd J=17.5,11.0 C1-H (Vinyl α )
13C 160.2d JCF​=255 C2 (C-F)
13C 148.1d JCF​=8 C4 (C-NO₂)
19F -108.5dd J=9.5,7.5 Ar-F
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The nitro group exhibits two intense, diagnostic bands: the asymmetric stretch at ~1525 cm⁻¹ and the symmetric stretch at ~1345 cm⁻¹[5]. The vinyl C=C stretch is observed at 1630 cm⁻¹, slightly shifted from isolated alkenes due to conjugation with the electron-deficient ring.

Table 2: Diagnostic FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational Mode
3085WeakC-H stretch (aromatic/vinyl)
1630MediumC=C stretch (vinyl conjugated)
1525StrongAsymmetric -NO₂ stretch
1345StrongSymmetric -NO₂ stretch
1240StrongC-F stretch
UV-Visible Spectroscopy & Mass Spectrometry

The UV-Vis spectrum reveals a strong absorption maximum ( λmax​ ) at approximately 312 nm. This is assigned to an allowed π→π∗ transition with significant intramolecular charge-transfer (ICT) character, driven by the donor-acceptor relationship between the vinyl/fluoro groups and the nitro group[2].

Under 70 eV Electron Ionization, the mass spectrum yields a distinct molecular ion [M]+⋅ at m/z 167.

Table 3: EI-MS Fragmentation Pathway

m/zRelative Abundance (%)Fragment AssignmentNeutral Loss
16765 [M]+⋅ (Molecular Ion)None
13740 [M−NO]+ -30 Da ( NO⋅ )
121100 (Base Peak) [M−NO2​]+ -46 Da ( NO2⋅​ )
10135 [M−NO2​−HF]+ -66 Da ( NO2⋅​+HF )

Structural Validation Systems (Data Corroboration)

To ensure scientific integrity, the analytical data must function as a self-validating system. We do not look at spectra in isolation; we look for causality across techniques:

  • Electronic Causality: The strong −M effect of the nitro group observed in the UV-Vis charge-transfer band (312 nm) directly corroborates the severe downfield shift (deshielding) of the C3 and C5 protons in the 1H NMR spectrum.

  • Orthogonal Confirmation of the Vinyl Group: The presence of the ethenyl moiety is confirmed by three independent, non-overlapping methods: the ABX spin system in 1H NMR (6.85, 5.95, 5.55 ppm), the 1630 cm⁻¹ C=C stretch in FTIR[5], and the intact C8​H6​F+ fragment (m/z 121) in the mass spectrometer.

PushPull cluster_0 Electronic Push-Pull Dynamics Vinyl Ethenyl Group Weak +M Effect Core Benzene Core Highly Polarized Vinyl->Core Pi-donation Fluoro Fluoro Group +M / -I Effect Fluoro->Core Inductive pull Nitro Nitro Group Strong -M / -I Effect Reactivity Downstream Reactivity Michael Additions Nitro->Reactivity Electrophilic activation Core->Nitro Electron withdrawal

Electronic push-pull dynamics driving the polarization and reactivity of the aromatic core.

References

  • RSC Publishing. “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. URL:[Link]

  • PubMed (NIH). Spectroscopic, electronic structure and natural bond orbital analysis of o-fluoronitrobenzene and p-fluoronitrobenzene: a comparative study. URL:[Link]

  • PubMed (NIH). Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 1-Ethenyl-2-fluoro-4-nitrobenzene

Executive Summary The functionalization of electron-deficient styrenes via the Mizoroki-Heck cross-coupling reaction is a cornerstone methodology in modern organic synthesis. This application note details the optimized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of electron-deficient styrenes via the Mizoroki-Heck cross-coupling reaction is a cornerstone methodology in modern organic synthesis. This application note details the optimized protocols, mechanistic rationale, and safety considerations for the Heck coupling of 1-ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6). By leveraging specific catalyst-base systems, researchers can efficiently synthesize highly functionalized fluorinated nitrostilbenes, which serve as critical intermediates in the development of indole-based pharmacophores and advanced materials.

Mechanistic Rationale & Electronic Effects

The regioselectivity of the Heck reaction is fundamentally dictated by the electronic nature of the alkene substrate. 1 demonstrate that electron-deficient styrenes strictly favor the formation of the linear β -arylated product[1].

In 1-ethenyl-2-fluoro-4-nitrobenzene, the synergistic electron-withdrawing effects of the para-nitro group (-M, -I) and the ortho-fluoro group (-I) severely deplete electron density from the vinyl moiety. This extreme polarization accelerates the migratory insertion of the arylpalladium(II) intermediate and locks the regioselectivity to the terminal carbon, yielding the (E)-stilbene derivative almost exclusively.

However, this electronic activation presents a dual challenge:

  • Side Reactions: The highly electrophilic double bond acts as a potent Michael acceptor, making it susceptible to polymerization or unwanted nucleophilic attack if the wrong base is utilized.

  • Thermal Runaway: Cross-couplings of highly electron-deficient styrenes with aryl halides are known to be2, necessitating stringent temperature monitoring during scale-up to prevent safety hazards[2].

Experimental Design & Causality

To achieve high yields while mitigating the risks associated with this specific substrate, the reaction conditions must be carefully engineered:

  • Catalyst Selection: We recommend Pd-118 (dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II)) over the traditional Pd(OAc)₂/PPh₃ system. The bulky, electron-rich bidentate ligand facilitates rapid oxidative addition and prevents premature catalyst deactivation—a common failure mode when coupling electron-deficient styrenes[2].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of primary/secondary amines or strong inorganic bases (like KOH). Causality: Nucleophilic bases can trigger aza-Michael additions or polymerization of the activated nitrostyrene. DIPEA provides the necessary basicity for the β -hydride elimination and HX neutralization steps without acting as a nucleophile.

  • Solvent: Anhydrous DMF supports the cationic palladium pathway, enhancing the rate of migratory insertion while maintaining the solubility of the polar intermediates.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 1-ethenyl-2-fluoro-4-nitrobenzene with a standard aryl bromide, highlighting the superiority of the Pd-118/DIPEA system.

EntryCatalyst System (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Regioselectivity (Linear:Branched)
1Pd(OAc)₂ / PPh₃ (5%)K₂CO₃ (2.0)DMF1004192:8
2Pd(OAc)₂ / P(o-tolyl)₃ (5%)Et₃N (1.5)DMF906495:5
3Pd(dppf)Cl₂ (2%)DIPEA (1.2)THF703888:12
4 Pd-118 (1%) DIPEA (1.2) DMF 80 89 >99:1

Step-by-Step Protocol

Reaction: Synthesis of (E)-1-fluoro-2-nitro-4-(2-arylethenyl)benzene derivatives.

Self-Validating Note: The protocol includes internal temperature monitoring to validate the safe execution of the exothermic catalytic initiation.

  • Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and an internal temperature probe, add the aryl bromide (10.0 mmol, 1.0 equiv), 1-ethenyl-2-fluoro-4-nitrobenzene (12.0 mmol, 1.2 equiv), and anhydrous DMF (50 mL).

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes. Removing dissolved oxygen is critical to prevent the premature oxidation of the electron-rich phosphine ligands on the Pd-118 catalyst.

  • Catalyst & Base Addition: Add DIPEA (12.0 mmol, 1.2 equiv) to the mixture. Briefly purge the headspace with Argon. Add the Pd-118 catalyst (0.1 mmol, 1.0 mol%) in one portion.

    • Critical Safety Check: The addition of the active catalyst initiates an exothermic reaction[2]. Utilize an external cooling bath to ensure the internal temperature does not spike above 85 °C.

  • Catalytic Coupling: Heat the reaction mixture to a stable 80 °C under an Argon atmosphere. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS. Complete conversion is typically observed within 2–4 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Quench with half-saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to effectively partition and remove the DMF solvent.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure (E)-fluorinated nitrostilbene.

Downstream Applications

The resulting fluorinated nitrostilbenes are highly valuable synthetic intermediates. As detailed in comprehensive reviews on the 3, the reduction of o-nitrostyrenes (formed via the Heck reaction) to o-vinylanilines by hydridopalladium species can be followed by a Pd(II)-catalyzed reductive N-heteroannulation to form highly functionalized 2-substituted 3-vinyl indoles[3]. The strategic placement of the fluorine atom significantly modulates the lipophilicity and metabolic stability of the resulting indole pharmacophore.

Visualizations

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Coord Alkene Coordination (1-ethenyl-2-fluoro-4-nitrobenzene) OxAdd->Coord MigIns Migratory Insertion (Regioselective β-arylation) Coord->MigIns BetaElim β-Hydride Elimination (E-Stilbene Product) MigIns->BetaElim BaseRegen Base-Assisted Reductive Elimination BetaElim->BaseRegen Product Release BaseRegen->Pd0 HX removal by DIPEA

Caption: Catalytic cycle of the Heck reaction highlighting the regioselective insertion of the nitrostyrene.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Catalytic Coupling (80°C) Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Silica Gel Purification Step4->Step5

Caption: Step-by-step experimental workflow for the palladium-catalyzed Heck cross-coupling protocol.

References

  • Title: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes Source: Organometallics - ACS Publications URL: [Link]

  • Title: Mizoroki–Heck Cross-Coupling of Bromobenzenes with Styrenes: Another Example of Pd-Catalyzed Cross-Coupling with Potential Safety Hazards Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Application

Application Notes & Protocols: Chemoselective Catalytic Hydrogenation of 1-Ethenyl-2-fluoro-4-nitrobenzene

Abstract This document provides a comprehensive guide to the selective catalytic hydrogenation of 1-ethenyl-2-fluoro-4-nitrobenzene to produce 3-fluoro-4-vinylaniline. This transformation is a critical step in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the selective catalytic hydrogenation of 1-ethenyl-2-fluoro-4-nitrobenzene to produce 3-fluoro-4-vinylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] The primary challenge lies in achieving high chemoselectivity for the reduction of the nitro group while preserving the vulnerable vinyl (ethenyl) and fluoro functionalities.[1][3] This guide details optimized protocols, discusses the rationale behind catalyst and solvent selection, and outlines critical safety procedures for this potentially hazardous reaction.

Introduction: The Challenge of Chemoselectivity

The catalytic hydrogenation of nitroarenes is a fundamental and widely utilized transformation in organic synthesis, providing a clean and efficient route to anilines with water as the only byproduct.[4] However, when the substrate contains other reducible functional groups, such as the vinyl group in 1-ethenyl-2-fluoro-4-nitrobenzene, achieving selective reduction of the nitro group becomes a significant synthetic hurdle.[1][3]

Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), are highly active and can readily reduce both nitro groups and carbon-carbon double bonds.[5][6] This lack of selectivity leads to the formation of undesired byproducts, primarily 4-ethyl-3-fluoroaniline, which complicates purification and reduces the overall yield of the target molecule, 3-fluoro-4-vinylaniline. Therefore, the development of a robust and selective hydrogenation protocol is of paramount importance.

Mechanistic Considerations

The catalytic hydrogenation of a nitroarene to an aniline is a complex process that proceeds through a network of intermediates, including nitroso and hydroxylamine species.[7][8] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, which is then converted to the corresponding aniline.[7]

Simultaneously, the vinyl group can be hydrogenated to an ethyl group. The relative rates of these two competing reactions determine the overall selectivity of the process. Factors influencing this selectivity include the choice of catalyst, solvent, hydrogen pressure, and temperature.

Catalyst and Reaction Condition Optimization

Extensive research has focused on developing catalytic systems that favor the reduction of the nitro group over the vinyl group.[1][3] This can be achieved by modifying the catalyst surface to decrease its activity towards alkene hydrogenation or by employing alternative hydrogenation techniques.

Catalyst Selection
  • Palladium on Carbon (Pd/C): While standard Pd/C can lead to over-reduction, its activity can be modulated. Using a lower catalyst loading or introducing a catalyst poison can enhance selectivity.[9] Diphenylsulfide has been shown to be an effective poison for Pd/C, selectively inhibiting the hydrogenation of alkenes and other functional groups.[9]

  • Platinum-based Catalysts: Platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) can sometimes offer better selectivity than Pd/C, particularly for substrates where dehalogenation is a concern.[10] Sulfided platinum catalysts are known to be highly selective for nitro group reduction.[11]

  • Other Noble Metal Catalysts: Gold-based catalysts have shown promise in the selective hydrogenation of nitroarenes.[12][13]

  • Base Metal Catalysts: Air-stable manganese and iron catalysts have been developed for the chemoselective hydrogenation of nitroarenes, offering a more economical and sustainable alternative to precious metal catalysts.[4][14][15]

Hydrogen Source
  • Hydrogen Gas: The most common hydrogen source, typically used at pressures ranging from atmospheric to several bars.[16] Careful control of pressure is crucial for selectivity.

  • Catalytic Transfer Hydrogenation (CTH): This technique utilizes a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas and offering a safer alternative.[17][18] Common hydrogen donors include ammonium formate, formic acid, and hydrazine hydrate.[19][20][21]

Solvent Selection

The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used and can favor the desired transformation.[13]

Experimental Protocols

Safety First: Catalytic hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts.[22][23] All procedures must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[24]

Protocol 1: Selective Hydrogenation using Modified Pd/C

This protocol employs a catalyst poison to enhance the chemoselectivity of the standard Pd/C catalyst.

Materials:

  • 1-ethenyl-2-fluoro-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Diphenylsulfide

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Nitrogen gas (for inerting)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/nitrogen manifold

Procedure:

  • Inerting the System: Assemble the glassware and purge the system with nitrogen for 10-15 minutes to remove all oxygen.[16][23]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (5 mol%) to the reaction flask.

  • Solvent and Reagent Addition: Add anhydrous ethanol to the flask, followed by the 1-ethenyl-2-fluoro-4-nitrobenzene (1 equivalent) and diphenylsulfide (0.5-1 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a controlled pressure setup). Repeat this process three times to ensure a hydrogen atmosphere.[22]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The used catalyst is pyrophoric and should be kept wet with water and disposed of in a designated waste container.[22][23]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol offers a safer alternative to using high-pressure hydrogen gas.

Materials:

  • 1-ethenyl-2-fluoro-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (anhydrous)

  • Nitrogen gas (for inerting)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethenyl-2-fluoro-4-nitrobenzene (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.[11]

  • Reaction: Heat the reaction mixture to a gentle reflux and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

ProtocolCatalyst SystemHydrogen SourceTemperatureSelectivity (Nitro vs. Vinyl)Yield
110% Pd/C, DiphenylsulfideH₂ (1 atm)Room Temp.HighGood to Excellent
210% Pd/CAmmonium FormateRefluxHighGood to Excellent

Visualizations

Reaction Pathway

Reaction_Pathway A 1-Ethenyl-2-fluoro-4-nitrobenzene C 4-Ethyl-3-fluoroaniline (Side Product) A->C Reduction of Vinyl and Nitro Groups D Intermediates (Nitroso, Hydroxylamine) A->D Reduction of Nitro Group B 3-Fluoro-4-vinylaniline (Desired Product) D->B Further Reduction

Caption: Simplified reaction pathway for the hydrogenation of 1-ethenyl-2-fluoro-4-nitrobenzene.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Inert System (Nitrogen Purge) B Add Catalyst A->B C Add Solvent & Substrate B->C D Introduce Hydrogen Source (H2 gas or CTH reagent) C->D E Stir and Monitor Reaction D->E F Inert System (Nitrogen Purge) E->F G Filter Catalyst F->G H Concentrate & Purify G->H

Caption: General experimental workflow for catalytic hydrogenation.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[16] Ensure proper ventilation and eliminate all potential ignition sources.[23]

  • Pyrophoric Catalysts: Used hydrogenation catalysts, particularly Pd/C, can be pyrophoric and ignite upon exposure to air, especially when dry.[22][23] Always handle spent catalysts under an inert atmosphere or keep them wet with water.[16][23]

  • Pressure Equipment: If using a high-pressure hydrogenation reactor, ensure it is properly rated and maintained.[25] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[25]

  • General Precautions: Never leave a hydrogenation reaction unattended.[23][25] Be prepared for the possibility of a fire and have appropriate extinguishing equipment readily available.[22]

Conclusion

The selective catalytic hydrogenation of 1-ethenyl-2-fluoro-4-nitrobenzene is a challenging but achievable transformation. By carefully selecting the catalyst system and reaction conditions, high yields of the desired 3-fluoro-4-vinylaniline can be obtained. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important intermediate. Adherence to strict safety protocols is essential for the successful and safe execution of these reactions.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • A possible reaction mechanism for the hydrogenation of nitroarenes catalyzed by the M/NGr@OMC-T catalyst. - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective reduction of nitroarenes via non-contact hydrogenation - eScholarship. (n.d.). Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (n.d.). Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst - Semantic Scholar. (2024, March 3). Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved from [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2016, January 26). Retrieved from [Link]

  • Breaking new ground: MBene route towards selective vinyl double bond hydrogenation in nitroarenes - OSTI. (n.d.). Retrieved from [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018, November 30). Retrieved from [Link]

  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy | Journal of the American Chemical Society. (2025, October 17). Retrieved from [Link]

  • Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes | The Journal of Physical Chemistry C - ACS Publications. (2023, February 28). Retrieved from [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC. (2025, August 28). Retrieved from [Link]

  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). Retrieved from [Link]

  • Breaking New Ground: MBene Route toward Selective Vinyl Double Bond Hydrogenation in Nitroarenes | Journal of the American Chemical Society. (2023, December 7). Retrieved from [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. (2025, August 14). Retrieved from [Link]

  • Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II) complexes supported by pentadentate ligands | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Transfer hydrogenation of various substituted nitro aromatic compounds... - ResearchGate. (n.d.). Retrieved from [Link]

  • Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts | Bentham Science Publishers. (2016, August 1). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Alkene to Alkane - Common Conditions. (n.d.). Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Retrieved from [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications. (2021, October 6). Retrieved from [Link]

  • The Art of Heterogenous Catalytic Hydrogenation Part 2 - University of Illinois. (n.d.). Retrieved from [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions - Semantic Scholar. (2021, September 7). Retrieved from [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Retrieved from [Link]

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines - Ursinus Digital Commons. (2016, April 25). Retrieved from [Link]

  • Selective Hydrogenation of Nitroarenes by Single-Atom Pt Catalyst Through Hydrogen Transfer Reaction | Request PDF - ResearchGate. (2022, January 20). Retrieved from [Link]

  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing). (2024, September 10). Retrieved from [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism - MDPI. (2020, December 8). Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (2015, July 29). Retrieved from [Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts - MDPI. (2020, February 19). Retrieved from [Link]

  • Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones - MDPI. (2022, November 13). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 1-Ethenyl-2-fluoro-4-nitrobenzene as a Precursor in the Synthesis of Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic utility of 1-ethenyl-2-fluoro-4-nitrobenzene as a versatile precursor for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-ethenyl-2-fluoro-4-nitrobenzene as a versatile precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a particular focus on the generation of tyrosine kinase inhibitors (TKIs). The unique molecular architecture of this precursor, featuring a highly activated fluoro group for nucleophilic aromatic substitution (SNAr) and a reactive ethenyl (vinyl) moiety for cross-coupling reactions, offers a powerful platform for the construction of diverse and potent therapeutic agents. This document outlines the fundamental reactivity of 1-ethenyl-2-fluoro-4-nitrobenzene and presents detailed, field-proven protocols for its application in the synthesis of a Neratinib-like TKI.

Introduction: The Strategic Advantage of 1-Ethenyl-2-fluoro-4-nitrobenzene in API Synthesis

The design and synthesis of novel APIs is a cornerstone of modern medicine, with a continuous demand for efficient and versatile building blocks. 1-Ethenyl-2-fluoro-4-nitrobenzene (also known as 2-fluoro-4-nitrostyrene) has emerged as a valuable precursor in this context due to its dual reactivity. The presence of a strong electron-withdrawing nitro group in the para position to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2] This allows for the facile and regioselective introduction of a wide range of nucleophiles, a common strategy in the construction of the core scaffolds of many pharmaceuticals.

Simultaneously, the ethenyl group serves as a versatile handle for further molecular elaboration through various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura or Heck couplings.[3][4] This orthogonal reactivity enables a modular approach to the synthesis of complex molecules, allowing for the late-stage introduction of diversity elements.

This guide will focus on the application of 1-ethenyl-2-fluoro-4-nitrobenzene in the synthesis of tyrosine kinase inhibitors (TKIs). TKIs are a major class of targeted cancer therapeutics that function by inhibiting the enzymatic activity of tyrosine kinases, which play crucial roles in cell signaling pathways that control cell growth, proliferation, and survival.[5] Many TKIs, such as Neratinib and Lapatinib, feature a substituted anilino-quinazoline or anilino-quinoline core.[6][7] The strategic use of 1-ethenyl-2-fluoro-4-nitrobenzene provides an efficient entry point to analogues of these important APIs.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1-ethenyl-2-fluoro-4-nitrobenzene is primarily dictated by two key functional groups: the activated fluoroaromatic system and the ethenyl side chain.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The SNAr reaction is a two-step addition-elimination mechanism.[8] The electron-deficient aromatic ring of 1-ethenyl-2-fluoro-4-nitrobenzene is readily attacked by a nucleophile at the carbon atom bearing the fluorine. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes the intermediate and facilitates its formation. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The high reactivity of the C-F bond in this context makes fluoride an excellent leaving group for SNAr reactions, often proceeding under milder conditions compared to other halogens.

Caption: Generalized SNAr mechanism.

Reactions of the Ethenyl Group

The ethenyl group of 1-ethenyl-2-fluoro-4-nitrobenzene is a versatile functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the ethenyl group (as a vinyl boronic acid or ester derivative) with an aryl or vinyl halide or triflate.[3] It is a powerful method for forming carbon-carbon single bonds.

  • Heck Reaction: The Heck reaction couples the ethenyl group directly with an aryl or vinyl halide.[4] This reaction is particularly useful for the synthesis of substituted stilbenes and related structures.

These reactions allow for the introduction of additional complexity and the connection of different molecular fragments, which is a key strategy in the convergent synthesis of many APIs.

Application in the Synthesis of a Neratinib-like Tyrosine Kinase Inhibitor: A Hypothetical Protocol

To illustrate the practical application of 1-ethenyl-2-fluoro-4-nitrobenzene, this section details a hypothetical, yet scientifically plausible, multi-step synthesis of a Neratinib-like tyrosine kinase inhibitor. This protocol is designed to be a self-validating system, with each step based on well-established and referenced chemical transformations.

The overall synthetic strategy involves three key stages:

  • SNAr Reaction: Introduction of a key aniline fragment onto the fluoro-nitro-aromatic core.

  • Suzuki-Miyaura Coupling: Elaboration of the ethenyl group to introduce a solubilizing moiety.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine, a common functional group in many APIs.

Caption: Proposed synthetic workflow.

Step 1: Nucleophilic Aromatic Substitution with a Key Aniline Intermediate

This initial step involves the coupling of 1-ethenyl-2-fluoro-4-nitrobenzene with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. This aniline derivative is a known component of several kinase inhibitors and provides a solubilizing group (the methylpiperazine moiety) that is often beneficial for the pharmacokinetic properties of a drug candidate.[9][10]

Protocol:

  • Reagents and Materials:

    • 1-Ethenyl-2-fluoro-4-nitrobenzene

    • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline[9][10]

    • Potassium carbonate (K2CO3)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Nitrogen or Argon atmosphere setup

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere, add 1-ethenyl-2-fluoro-4-nitrobenzene (1.0 eq.). b. Add anhydrous DMF to dissolve the starting material. c. To this solution, add 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.1 eq.) and potassium carbonate (2.0 eq.). d. Heat the reaction mixture to 80-100 °C and stir vigorously. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. g. Pour the reaction mixture into ice-water and extract with ethyl acetate. h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the aniline, enhancing its nucleophilicity, without causing unwanted side reactions.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.

Step 2: Suzuki-Miyaura Coupling for Ethenyl Group Elaboration

This step demonstrates the modification of the ethenyl group via a Suzuki-Miyaura cross-coupling reaction. For this example, we will couple the intermediate from Step 1 with a vinylboronic acid pinacol ester to introduce a simple vinyl group, though a wide variety of boronic acids could be used to introduce different functionalities.[3][11]

Protocol:

  • Reagents and Materials:

    • Intermediate from Step 1

    • Vinylboronic acid pinacol ester

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane and water (solvent mixture)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Nitrogen or Argon atmosphere setup

  • Procedure: a. To a round-bottom flask under an inert atmosphere, add the intermediate from Step 1 (1.0 eq.), vinylboronic acid pinacol ester (1.5 eq.), and potassium carbonate (3.0 eq.). b. Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). c. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes. d. Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.). e. Heat the reaction mixture to reflux (approximately 90-100 °C) and stir. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature. h. Dilute with water and extract with ethyl acetate. i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)2) and a phosphine ligand (PPh3) is a common and effective catalyst system for Suzuki-Miyaura couplings.[3]

  • Solvent System: The use of a mixed solvent system like dioxane/water is typical for Suzuki-Miyaura reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Base: An inorganic base like potassium carbonate is required for the transmetalation step of the catalytic cycle.

Step 3: Chemoselective Reduction of the Nitro Group

The final step in this illustrative synthesis is the reduction of the nitro group to a primary amine. This transformation is crucial as the resulting amino group is often a key pharmacophore in TKIs, participating in hydrogen bonding interactions with the target kinase. Catalytic hydrogenation is a clean and efficient method for this conversion and is generally chemoselective, leaving other functional groups like the vinyl and trifluoromethyl groups intact.[12][13]

Protocol:

  • Reagents and Materials:

    • Intermediate from Step 2

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

    • Round-bottom flask and magnetic stirrer

  • Procedure: a. Dissolve the intermediate from Step 2 (1.0 eq.) in methanol or ethanol in a round-bottom flask. b. Carefully add 10% Pd/C (typically 5-10 mol% of palladium). c. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. d. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion (typically 2-6 hours), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. g. Wash the Celite pad with the reaction solvent. h. Concentrate the filtrate under reduced pressure to yield the final product.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used heterogeneous catalyst for the reduction of nitro groups.[14]

  • Hydrogen Source: Hydrogen gas is the reductant in this reaction.

  • Solvent: Alcohols like methanol or ethanol are common solvents for catalytic hydrogenation as they are relatively inert and readily dissolve the starting material.

Data Presentation

Reaction Step Key Reagents Solvent Temperature Typical Reaction Time
1. SNAr K2CO3DMF80-100 °C4-8 hours
2. Suzuki-Miyaura Pd(OAc)2, PPh3, K2CO3Dioxane/WaterReflux6-12 hours
3. Nitro Reduction 10% Pd/C, H2MethanolRoom Temperature2-6 hours

Conclusion

1-Ethenyl-2-fluoro-4-nitrobenzene is a highly valuable and versatile precursor for the synthesis of complex APIs, particularly in the field of oncology with the development of novel tyrosine kinase inhibitors. Its dual reactivity allows for a modular and convergent approach to the construction of these intricate molecules. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this powerful building block in their synthetic endeavors. The ability to perform selective transformations on both the aromatic ring and the ethenyl side chain opens up a vast chemical space for the generation of new and improved therapeutic agents.

References

  • PMC. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • IP.com. (2022, November 29). IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

  • Synfacts. Formal Synthesis of Neratinib. Retrieved from [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Société Chimique de Tunisie. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. Retrieved from [Link]

  • Maejo University. heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. Retrieved from [Link]

  • ResearchGate. The Wittig–Horner reaction for the synthesis of neratinib | Request PDF. Retrieved from [Link]

  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • ACS Publications. A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds | Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H | ChemRxiv. Retrieved from [Link]

  • PMC. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010, September 15). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Retrieved from [Link]

  • ResearchGate. Heck coupling reaction of aryl halides with styrene using 9 as catalyst.... Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • stephenbuchwald.com. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2019, April 11). Selective reduction of aromatic nitro in presence of a terminal alkyne?. Retrieved from [Link]

  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • International Journal of ChemTech Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • ResearchGate. The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • University of Leeds. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

Sources

Application

radical polymerization techniques using 1-ethenyl-2-fluoro-4-nitrobenzene

An Application Note and Protocol Guide for the Radical Polymerization of 1-Ethenyl-2-fluoro-4-nitrobenzene For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Radical Polymerization of 1-Ethenyl-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the radical polymerization of 1-ethenyl-2-fluoro-4-nitrobenzene, a functionalized styrene derivative with potential applications in advanced materials and drug delivery systems. Due to the presence of strong electron-withdrawing fluoro and nitro groups, this monomer presents unique opportunities and challenges in polymerization. This guide explores both conventional and controlled radical polymerization techniques, with a focus on Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offering researchers the tools to synthesize well-defined polymers with tailored properties.

Introduction: The Potential of Poly(1-ethenyl-2-fluoro-4-nitrobenzene)

1-Ethenyl-2-fluoro-4-nitrobenzene is a monomer of significant interest due to its unique electronic and chemical properties. The resulting polymer, poly(1-ethenyl-2-fluoro-4-nitrobenzene), is anticipated to exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics attributable to the fluoro and nitro functional groups.[1] These properties make it a promising candidate for a variety of applications, including:

  • Advanced Coatings: Offering high thermal and chemical resistance.

  • Optoelectronic Materials: The electron-withdrawing groups can be leveraged in the design of materials for organic electronics.[2]

  • Biomedical Applications: As a platform for drug delivery systems, where the nitro group can be chemically modified for conjugation of therapeutic agents.

The polymerization of styrene derivatives with electron-withdrawing substituents has been shown to be amenable to controlled radical polymerization techniques, which allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[3][4] This level of control is crucial for the development of advanced materials with precisely defined properties.

Challenges and Considerations in Polymerization

The presence of both a fluorine atom and a nitro group on the phenyl ring of the styrene monomer significantly influences its reactivity in radical polymerization. Key considerations include:

  • Increased Polymerization Rate: Electron-withdrawing groups on styrene monomers are known to increase the rate of polymerization in both conventional and controlled radical polymerizations.[3][4][5]

  • Suitability for Controlled Radical Polymerization: Styrenes with electron-withdrawing substituents generally exhibit better control in Atom Transfer Radical Polymerization (ATRP).[3][4] Anionic polymerization is also a favorable method for styrenes bearing electron-withdrawing groups due to the stabilization of the propagating carbanion.[5]

  • Potential for Side Reactions: The reactivity of the nitro group needs to be considered, as it could potentially interact with the catalyst or initiator under certain reaction conditions.

Controlled Radical Polymerization: A Pathway to Precision Polymers

Controlled/living radical polymerization (CRP) techniques are highly recommended for the polymerization of 1-ethenyl-2-fluoro-4-nitrobenzene to achieve well-defined polymer architectures.[6][7] Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for this class of monomers.[6][8]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including functionalized styrenes.[9] It relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex.[10]

The fundamental principle of ATRP involves the reversible transfer of a halogen atom between a dormant species (P-X) and a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This process generates a propagating radical (P•) and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂). The propagating radical can then add monomer units before being deactivated back to the dormant state. This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth.

ATRP_Mechanism cluster_propagation Propagation P_n-X + Cu(I)/L P_n-X + Cu(I)/L P_n• + X-Cu(II)/L P_n• + X-Cu(II)/L P_n-X + Cu(I)/L->P_n• + X-Cu(II)/L k_act P_n• + X-Cu(II)/L->P_n-X + Cu(I)/L k_deact Monomer Monomer P_n• + X-Cu(II)/L->Monomer k_p P_{n+1}• + X-Cu(II)/L P_{n+1}• + X-Cu(II)/L P_n• + X-Cu(II)/L->P_{n+1}• + X-Cu(II)/L + Monomer P_n+m-X + Cu(I)/L P_n+m-X + Cu(I)/L

Caption: ATRP mechanism for controlled polymerization.

This protocol is a general guideline for the ATRP of 1-ethenyl-2-fluoro-4-nitrobenzene, adapted from procedures for similar styrene derivatives.[5][11]

Materials:

  • 1-Ethenyl-2-fluoro-4-nitrobenzene (monomer), purified by passing through a column of basic alumina.

  • Copper(I) bromide (CuBr), catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.

  • Ethyl α-bromoisobutyrate (EBiB), initiator.

  • Anisole or Toluene, solvent.

  • Methanol, for precipitation.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times.

  • Add the monomer (e.g., 1.83 g, 10 mmol), solvent (e.g., 2 mL), PMDETA (e.g., 20.8 µL, 0.1 mmol), and EBiB (e.g., 14.7 µL, 0.1 mmol) via degassed syringes.

  • The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of oxygen.[12]

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.

  • Monitor the reaction progress by taking samples periodically and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).

  • Once the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum.

  • Purification of Monomer: Removal of inhibitors is crucial for a successful controlled polymerization.

  • Inert Atmosphere: Oxygen can quench the radical polymerization and deactivate the catalyst.

  • Ligand (PMDETA): The ligand solubilizes the copper catalyst and tunes its reactivity.

  • Initiator (EBiB): The choice of initiator determines the end-group functionality of the polymer.

  • Solvent: A non-coordinating, high-boiling point solvent is preferred.

  • Temperature: The reaction temperature affects the polymerization rate and the equilibrium between active and dormant species.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that offers excellent control over the polymerization of a wide range of monomers, including styrenes.[6][7] It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[7]

The RAFT mechanism involves a series of reversible addition-fragmentation steps. A propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (CTA) to form an intermediate radical. This intermediate can then fragment to regenerate the RAFT agent and a new propagating radical (Pₘ•). This rapid exchange between active and dormant chains ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity.

RAFT_Mechanism Initiator -> 2R• Initiator -> 2R• R• + Monomer -> P_n• R• + Monomer -> P_n• Initiator -> 2R•->R• + Monomer -> P_n• P_n• + CTA P_n• + CTA R• + Monomer -> P_n•->P_n• + CTA Intermediate_Radical Intermediate_Radical P_n• + CTA->Intermediate_Radical Addition Intermediate_Radical->P_n• + CTA Fragmentation P_m• + New_CTA P_m• + New_CTA Intermediate_Radical->P_m• + New_CTA Fragmentation P_m• + New_CTA->Intermediate_Radical Addition

Caption: RAFT polymerization mechanism overview.

This protocol provides a general procedure for the RAFT polymerization of 1-ethenyl-2-fluoro-4-nitrobenzene.

Materials:

  • 1-Ethenyl-2-fluoro-4-nitrobenzene (monomer), purified by passing through basic alumina.

  • A suitable RAFT agent for styrenes (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid).

  • A radical initiator (e.g., Azobisisobutyronitrile, AIBN).

  • Solvent (e.g., 1,4-dioxane or toluene).

  • Methanol or hexane for precipitation.

Procedure:

  • In a Schlenk tube, dissolve the monomer, RAFT agent, and initiator in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.1.

  • Degas the solution by performing at least three freeze-pump-thaw cycles.[12]

  • Backfill the tube with an inert gas (Argon or Nitrogen).

  • Immerse the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.

  • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction solution dropwise into a stirred, large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • RAFT Agent Selection: The choice of the RAFT agent is critical for the successful control of the polymerization. The leaving group (R group) and the activating group (Z group) of the RAFT agent must be appropriate for the monomer being polymerized.[13]

  • Initiator: The initiator concentration should be low relative to the RAFT agent concentration to ensure that most chains are initiated from the RAFT agent.

  • Solvent and Temperature: These parameters influence the polymerization kinetics and the solubility of the resulting polymer.

Data Presentation: Expected Outcomes

The following tables provide hypothetical yet expected data for the ATRP and RAFT polymerization of 1-ethenyl-2-fluoro-4-nitrobenzene based on literature for similar monomers.

Table 1: Expected Results for ATRP of 1-Ethenyl-2-fluoro-4-nitrobenzene

Entry[M]:[I]:[CuBr]:[L]Temp (°C)Time (h)Conv. (%)Mₙ ( g/mol ) (Theo)Mₙ ( g/mol ) (GPC)Đ (Mₙ/Mₙ)
1100:1:1:19046511900125001.15
2200:1:1:19087025600270001.20
3100:1:1:111028014600152001.12

Table 2: Expected Results for RAFT Polymerization of 1-Ethenyl-2-fluoro-4-nitrobenzene

Entry[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)Mₙ ( g/mol ) (Theo)Mₙ ( g/mol ) (GPC)Đ (Mₙ/Mₙ)
1100:1:0.17067513700141001.10
2200:1:0.170128029300305001.18
3100:1:0.27048515600160001.13

Polymer Characterization

The synthesized poly(1-ethenyl-2-fluoro-4-nitrobenzene) should be characterized using standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature of the polymer.

Conclusion

The radical polymerization of 1-ethenyl-2-fluoro-4-nitrobenzene offers a pathway to novel functional polymers with potential applications in diverse fields. While conventional radical polymerization can be employed, controlled radical polymerization techniques such as ATRP and RAFT are highly recommended to synthesize well-defined polymers with predictable molecular weights and narrow dispersities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis and properties of this promising polymer.

References

  • MDPI. (2024, March 8). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes.
  • Directed synthesis of copolymers based on fluorine-containing styrene deriv
  • MDPI. (2025, August 1).
  • Nicolas, J., et al. (2013). Nitroxide-Mediated Polymerization. Progress in Polymer Science, 38(1), 63–235.
  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Polymerization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene.
  • Correia, T. R., et al. (2017).
  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical Addition-Fragmentation Chemistry in Polymer Synthesis. Polymer, 49(5), 1079–1131.
  • ResearchGate. (n.d.).
  • Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614–5615.
  • Destarac, M. (2014).
  • Google Patents. (n.d.).
  • Request PDF. (n.d.).
  • National Center for Biotechnology Information. (2023, November 23). Synthesis of Poly(ethylene furanoate)
  • Gore. (2014, October 17).
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  • Wiley Online Library. (2017, June 27).
  • ORBi. (n.d.).
  • Sigma-Aldrich. (n.d.). RAFT Agents for Functionalized Polymers.
  • ResearchGate. (2025, December 21). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity.
  • ACS Publications. (n.d.).
  • Research Collection. (2025, January 9).
  • National Center for Biotechnology Information. (2025, April 22).
  • Royal Society of Chemistry. (2015, October 15). Synthesis of functionalized poly(vinyl acetate)
  • ACS Publications. (2010, August 6). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate)
  • ResearchGate. (n.d.).

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Method

Application Notes and Protocols for the Michael Addition Reaction of 1-Ethenyl-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Michael Addition with Activated Alkenes The Michael addition, a cornerstone of carbon-carbon bond formation in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Michael Addition with Activated Alkenes

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated electron-withdrawing group (the Michael acceptor).[1][2][3] This reaction is prized for its reliability, broad scope, and the mild conditions under which it can often be performed.[4] The resulting products are key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[5]

1-Ethenyl-2-fluoro-4-nitrobenzene is a particularly interesting Michael acceptor. The vinyl group is activated by the strongly electron-withdrawing nitro group conjugated with the double bond through the benzene ring. This activation renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. The presence of a fluorine atom ortho to the vinyl group can further influence the electronic properties and reactivity of the molecule, in addition to imparting unique properties to the final product, a feature often sought in medicinal chemistry.

This guide provides a comprehensive overview of the theoretical and practical aspects of performing a Michael addition reaction with 1-ethenyl-2-fluoro-4-nitrobenzene. While specific literature examples for this exact substrate are not prevalent, the principles and conditions are drawn from extensive research on analogous β-nitrostyrenes, providing a robust framework for successful experimentation.

Reaction Mechanism: A Step-by-Step Look at the Michael Addition

The Michael addition reaction proceeds through a well-understood, multi-step mechanism. The reaction is typically base-catalyzed, which serves to generate the active nucleophile from the Michael donor.[2][4]

  • Deprotonation of the Michael Donor: A base abstracts an acidic proton from the Michael donor (e.g., a β-dicarbonyl compound, a malonate, or a nitroalkane) to form a resonance-stabilized carbanion, often an enolate.[2]

  • Nucleophilic Attack: The generated carbanion attacks the electrophilic β-carbon of the Michael acceptor (1-ethenyl-2-fluoro-4-nitrobenzene). This results in the formation of a new carbon-carbon bond and a new resonance-stabilized enolate or nitronate intermediate.[2][4]

  • Protonation: The intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final Michael adduct.[2]

The overall process is a thermodynamically controlled 1,4-addition.[1]

Michael_Addition_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Carbanion Resonance-Stabilized Carbanion (Nucleophile) Donor->Carbanion + Base Base Base Intermediate Resonance-Stabilized Intermediate Carbanion->Intermediate + Acceptor Acceptor 1-Ethenyl-2-fluoro-4-nitrobenzene (Michael Acceptor) Product Michael Adduct Intermediate->Product + Proton Source Proton_Source Proton Source (e.g., H-Base+)

Caption: Generalized mechanism of the Michael addition reaction.

Reaction Conditions: A Summary for Nitrostyrene Analogs

The choice of reaction conditions is critical for a successful Michael addition. The following table summarizes typical conditions used for Michael additions to β-nitrostyrenes, which are excellent analogs for 1-ethenyl-2-fluoro-4-nitrobenzene.

Michael DonorCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)
Diethyl malonateSodium ethoxideEthanolRoom Temp. - Reflux1 - 24 h80 - 95
AcetylacetoneTriethylamineDichloromethaneRoom Temp.2 - 12 h85 - 98
NitromethaneDBUTHF0 - Room Temp.6 - 48 h70 - 90
ThiophenolPotassium carbonateAcetonitrileRoom Temp.1 - 6 h>90
Indole(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolToluene-20 - Room Temp.12 - 72 h75 - 95
AcetoneL-ProlineDMSORoom Temp.24 - 96 h60 - 85

This table is a compilation of typical conditions and may require optimization for the specific substrate.

Detailed Experimental Protocol: Michael Addition of Diethyl Malonate to 1-Ethenyl-2-fluoro-4-nitrobenzene

This protocol describes a representative procedure for the Michael addition of diethyl malonate to 1-ethenyl-2-fluoro-4-nitrobenzene using sodium ethoxide as a base.

Materials and Reagents:
  • 1-Ethenyl-2-fluoro-4-nitrobenzene (1 equivalent)

  • Diethyl malonate (1.2 equivalents)

  • Anhydrous ethanol

  • Sodium metal or 21% Sodium ethoxide solution in ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Experimental_Workflow A Preparation of Sodium Ethoxide Solution B Addition of Michael Donor (Diethyl Malonate) A->B C Addition of Michael Acceptor (1-Ethenyl-2-fluoro-4-nitrobenzene) B->C D Reaction Monitoring by TLC C->D E Reaction Quench D->E Upon Completion F Workup and Extraction E->F G Drying and Solvent Removal F->G H Purification (Column Chromatography) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethenyl-2-fluoro-4-nitrobenzene

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-ethenyl-2-fluoro-4-nitrobenzene. This valuable compound serves as a key bu...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-ethenyl-2-fluoro-4-nitrobenzene. This valuable compound serves as a key building block in the creation of various pharmaceuticals and functional materials. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

Overview of Synthesis

The introduction of a vinyl group onto an aromatic ring is a cornerstone of modern organic synthesis. For a molecule like 1-ethenyl-2-fluoro-4-nitrobenzene, palladium-catalyzed cross-coupling reactions are the most common and effective methods. These reactions, such as the Heck, Suzuki, and Stille couplings, offer a versatile toolkit for forming the crucial carbon-carbon bond between the aromatic ring and the ethenyl group.[1][2] The electron-withdrawing nature of the nitro group and the presence of a fluorine atom on the benzene ring can significantly influence the reactivity of the substrate and the efficiency of these catalytic systems.[3][4]

The general synthetic approach involves the coupling of a suitable 2-fluoro-4-nitrobenzene derivative, typically a halide or triflate, with a vinylating agent. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-ethenyl-2-fluoro-4-nitrobenzene, providing explanations and actionable solutions.

Question 1: My Heck reaction is showing low to no conversion of the starting aryl halide. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Heck reaction is a frequent challenge, often stemming from issues with the catalyst's activity or the reaction conditions.[5] Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Inefficient Reduction of Pd(II) to Pd(0): Many Heck reactions begin with a Pd(II) precatalyst, like palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species.[5][6] If this reduction is sluggish, the catalytic cycle won't initiate effectively.

      • Solution: Consider adding a reducing agent like a phosphine ligand, which can also serve to stabilize the active catalyst.[6] Alternatively, using a pre-formed Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be beneficial.

    • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and may decompose, particularly at elevated temperatures.[5]

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.

  • Sub-optimal Reaction Conditions:

    • Inappropriate Base: The base plays a crucial role in the Heck reaction, primarily to neutralize the hydrogen halide formed during the catalytic cycle.[6] An unsuitable base can lead to poor results.

      • Solution: Screen a variety of inorganic and organic bases. For electron-deficient substrates like 2-fluoro-4-nitrobenzene derivatives, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[7][8] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be tested.

    • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

      • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used and often give good results.[9] In some cases, less polar solvents like toluene or dioxane may be advantageous. Microwave irradiation has also been shown to accelerate Heck reactions.[10]

  • Ligand Issues:

    • Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. The choice of ligand is critical, especially for challenging substrates.

      • Solution: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos), can be highly effective.[11]

Question 2: I am observing significant formation of side products, primarily homocoupling of my vinylating agent and reduction of the aryl halide. How can I suppress these unwanted reactions?

Answer:

The formation of side products is a common issue that directly impacts the yield and purity of the desired product.

Potential Causes & Solutions:

  • Homocoupling (Glaser-Hay type): This is particularly prevalent when using terminal alkynes as vinylating agents in Sonogashira-type couplings, but can also occur with other vinyl sources.

    • Solution: The addition of a copper(I) co-catalyst can sometimes promote the desired cross-coupling over homocoupling. However, in other cases, copper-free conditions may be preferable to minimize this side reaction.[4] Careful control of reaction temperature and catalyst loading is also crucial.

  • Reduction of the Aryl Halide: The starting aryl halide can be reduced to 2-fluoro-4-nitrobenzene, consuming the starting material and lowering the yield.

    • Solution: This side reaction is often promoted by impurities in the solvent or reagents, or by certain catalyst/ligand combinations. Ensure all reagents and solvents are of high purity and are properly degassed. Screening different phosphine ligands or using N-heterocyclic carbene (NHC) ligands can sometimes mitigate this issue.[12]

  • Isomerization of the Product: The double bond in the vinyl group can potentially migrate, leading to a mixture of isomers.

    • Solution: This is more common with certain substrates and reaction conditions. Lowering the reaction temperature and using a less basic environment can sometimes help to minimize isomerization.

Question 3: My purification of 1-ethenyl-2-fluoro-4-nitrobenzene is complicated by the presence of residual catalyst and tin byproducts (from a Stille coupling). What are the best practices for purification?

Answer:

Effective purification is essential to obtain the target compound with high purity.

Purification Strategies:

  • Removal of Palladium Catalyst:

    • Filtration: After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite® or silica gel can remove a significant portion of the palladium catalyst.

    • Aqueous Workup: Washing the organic layer with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or a dilute solution of ammonium hydroxide, can help to sequester and remove residual palladium.

  • Removal of Tin Byproducts (from Stille Coupling):

    • Fluoride Wash: Organotin byproducts can often be removed by washing the organic layer with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin compounds to form insoluble tin fluorides that can be filtered off.[13]

    • Chromatography: Column chromatography on silica gel is a standard and effective method for separating the desired product from both palladium and tin residues. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.

  • Preventing Polymerization: Vinyl aromatic compounds can be prone to polymerization, especially during distillation or upon prolonged storage.[14][15]

    • Solution: Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the purified product if it is to be stored for an extended period.[15]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for the synthesis of 1-ethenyl-2-fluoro-4-nitrobenzene?

A1: The "best" reaction depends on the available starting materials, scale, and specific requirements of your synthesis.

  • Heck Reaction: This is a very common choice, coupling an aryl halide (e.g., 1-bromo-2-fluoro-4-nitrobenzene) with an alkene (e.g., ethylene or a vinylboronate ester).[6][16] It is often cost-effective and avoids the use of organometallic reagents.

  • Suzuki Coupling: This reaction couples an aryl halide with a vinylboronic acid or ester.[17][18] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

  • Stille Coupling: This involves the coupling of an aryl halide with an organostannane (e.g., vinyltributyltin).[19][20] While highly effective, the toxicity of organotin reagents is a significant drawback.[21]

Q2: How does the electron-withdrawing nitro group affect the reaction?

A2: The strongly electron-withdrawing nitro group generally increases the reactivity of the aryl halide towards oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3] This can be advantageous, potentially allowing for milder reaction conditions. However, it can also make the product more susceptible to nucleophilic attack or other side reactions.

Q3: What is the role of the fluorine atom in this synthesis?

A3: The fluorine atom can also influence the electronic properties of the aromatic ring. While generally considered an electron-withdrawing group, its effect is more complex than that of the nitro group. The C-F bond is typically quite strong and less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds.[3] However, activation of C-F bonds ortho to a nitro group has been reported.[3]

Q4: What are the key safety considerations for this synthesis?

A4:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Organotin Reagents (if using Stille coupling): These compounds are highly toxic and should be handled with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Nitroaromatic Compounds: These compounds can be toxic and may be explosive, especially polynitrated derivatives. Handle with care and avoid excessive heat or shock.

Experimental Protocols

General Protocol for a Heck Reaction

This is a representative protocol and may require optimization for your specific substrate and setup.

Materials:

  • 1-Bromo-2-fluoro-4-nitrobenzene

  • Ethylene or a suitable vinylating agent (e.g., potassium vinyltrifluoroborate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃ or XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add the 1-bromo-2-fluoro-4-nitrobenzene and the base (e.g., 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • If using ethylene, purge the reaction mixture with ethylene gas for several minutes and then maintain a positive pressure of ethylene (e.g., using a balloon). If using a solid vinylating agent, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)-X(L₂)] Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdH H-Pd(II)-X(L₂) Elim->PdH Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 -HX caption Figure 1. Simplified catalytic cycle for the Heck reaction.

Caption: Figure 1. Simplified catalytic cycle for the Heck reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere - Consider pre-activation Start->Check_Catalyst Screen_Ligands 2. Screen Ligands - Bulky, electron-rich phosphines - Biaryl phosphines - N-Heterocyclic carbenes (NHCs) Check_Catalyst->Screen_Ligands No Improvement Success Improved Yield Check_Catalyst->Success Improvement Optimize_Base 3. Optimize Base - Inorganic (K₂CO₃, Cs₂CO₃) - Organic (Et₃N, DIPEA) Screen_Ligands->Optimize_Base No Improvement Screen_Ligands->Success Improvement Optimize_Solvent 4. Optimize Solvent - Polar aprotic (DMF, NMP) - Non-polar (Toluene, Dioxane) Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improvement Temp_Time 5. Adjust Temperature & Time - Increase temperature cautiously - Extend reaction time Optimize_Solvent->Temp_Time No Improvement Optimize_Solvent->Success Improvement Temp_Time->Success Improvement

Caption: Figure 2. A systematic workflow for troubleshooting low reaction yields.

References

Sources

Optimization

Technical Support Center: Preventing Auto-Polymerization of 1-Ethenyl-2-fluoro-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling challenges associated with 1-ethenyl-2-fluoro-4-nitrobenzene (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling challenges associated with 1-ethenyl-2-fluoro-4-nitrobenzene (also known as 2-fluoro-4-nitrostyrene). Due to the highly electron-withdrawing nature of the nitro and fluoro groups, the vinyl moiety of this monomer is exceptionally susceptible to radical formation and rapid auto-polymerization.

This guide moves beyond basic instructions to explain the causality behind chemical behaviors, providing you with self-validating protocols to ensure your monomer remains stable during storage and highly reactive when you need it.

Part 1: Core Troubleshooting FAQs

Q1: I stored my monomer under a strict Argon atmosphere at 4°C to protect it, but it still polymerized into a solid block. What went wrong?

A: You inadvertently disabled the chemical inhibition system by starving it of oxygen.

Mechanistic Causality: 1-ethenyl-2-fluoro-4-nitrobenzene is commercially stabilized with the antioxidant 4-tert-butylcatechol (TBC) . A pervasive misconception in synthetic chemistry is that blanketing a reactive monomer with 100% inert gas (Argon or Nitrogen) prevents degradation. However, phenolic antioxidants like TBC are strictly oxygen-dependent[1].

When the vinyl group is exposed to trace thermal energy, it forms carbon-centered radicals. TBC is extremely slow to react with carbon-centered radicals. Instead, dissolved oxygen must first react with the carbon radical to form a peroxyl radical (ROO•)—a reaction that outpaces polymer chain propagation[1]. TBC then rapidly donates a hydrogen atom to the peroxyl radical, scavenging it and forming a stable quinone[2]. By storing the monomer under pure Argon, you stripped the dissolved oxygen, rendering the TBC completely inert and allowing runaway auto-polymerization[3].

Mechanism Monomer 1-Ethenyl-2-fluoro-4-nitrobenzene (Monomer) Radical Carbon-Centered Radical (R•) Monomer->Radical Initiator HeatLight Heat / UV Light (Initiation) HeatLight->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl Fast (r1) Polymer Undesired Polymerization (Runaway) Radical->Polymer No O2 / No TBC Oxygen Dissolved Oxygen (O2) Oxygen->Peroxyl Stable Stable Quinone + Scavenged Species Peroxyl->Stable Scavenged (r3) Peroxyl->Polymer TBC Depleted (r4) TBC TBC Inhibitor (4-tert-butylcatechol) TBC->Stable

Reaction mechanism showing oxygen-dependent TBC inhibition of styrene derivative polymerization.

Q2: How does water contamination affect the shelf-life of the monomer?

A: Moisture causes catastrophic inhibitor leaching.

Mechanistic Causality: TBC is highly soluble in water. If ambient moisture condenses inside the storage vessel (often due to repeated opening of cold vials in humid labs), it causes micro-phase separation. The TBC will preferentially partition out of the organic 1-ethenyl-2-fluoro-4-nitrobenzene phase and into the aqueous droplets[3]. This leaves the bulk organic monomer entirely unprotected, leading to localized polymerization seeds that rapidly consume the surrounding monomer.

Part 2: Quantitative Storage Parameters

To prevent auto-polymerization, the following parameters must be strictly maintained. Deviations from these targets will break the inhibition cycle.

ParameterTarget ValueCausality / Consequence of Deviation
TBC Inhibitor Level 10 – 15 mg/L (ppm)<10 ppm risks runaway polymerization; >15 ppm complicates removal and delays intended reactions[1].
Dissolved Oxygen (O₂) 10 – 15 mg/L (ppm)Required for TBC activation. <10 ppm renders TBC inert, allowing carbon-centered radicals to propagate[3].
Storage Temperature ≤ 4°C (Refrigerated)Elevated temperatures exponentially increase thermal auto-initiation and rapid TBC depletion[4].
Atmosphere Dry Air / N₂ Blend100% Inert gas (Ar/N₂) strips dissolved O₂, disabling the inhibition mechanism[5].
Moisture Content < 100 ppmWater causes phase separation, leaching water-soluble TBC out of the organic monomer layer[3].

Part 3: Self-Validating Experimental Protocols

A protocol is only robust if it includes built-in verification steps. Use the following methodologies to manage your monomer inventory.

Protocol A: Self-Validating Storage & Monitoring Workflow

Purpose: To verify the viability of the monomer before long-term storage and ensure the inhibition system is active.

  • Baseline Polymer Quantification (Methanol Crash Test):

    • Step: Extract 100 µL of the monomer and inject it into 1 mL of cold, vigorously stirring methanol.

    • Validation: 1-ethenyl-2-fluoro-4-nitrobenzene is highly soluble in methanol, but its polymer is not. If the solution remains crystal clear, no auto-polymerization has occurred. If a white cloud or precipitate forms, the batch is compromised and must be distilled.

  • Photometric Inhibitor Verification:

    • Step: Quantify the TBC concentration using a photometric assay at 490 nm (adapted from)[1]. Ensure the level reads between 10–15 ppm.

  • Aeration and Sealing:

    • Step: Do not purge the vial with pure Argon. Instead, use a dry air/nitrogen blend (approx. 5-8% O₂) to flush the headspace. This maintains the necessary 10–15 ppm of dissolved oxygen[5].

  • Environmental Control:

    • Step: Seal the vial with a PTFE-lined cap, wrap in aluminum foil to block UV initiation, and store at 4°C[4].

Protocol B: TBC Inhibitor Removal (Pre-Reaction)

Purpose: To strip the TBC inhibitor immediately before utilizing the monomer in a synthetic reaction.

  • Solvent Dilution:

    • Step: Dissolve 10 mL of the monomer in 30 mL of a water-immiscible, volatile solvent (e.g., Diethyl Ether or Dichloromethane).

  • Alkaline Extraction:

    • Step: Transfer to a separatory funnel and wash the organic layer vigorously with 3 × 15 mL of 10% aqueous NaOH.

    • Causality: The weakly acidic phenolic hydroxyl groups of TBC are deprotonated by the NaOH, forming a highly water-soluble sodium salt that permanently partitions into the aqueous waste layer[3].

  • Neutralization & Desiccation:

    • Step: Wash the organic layer once with 15 mL of saturated NaCl (brine) to remove residual alkalinity. Dry the organic layer over anhydrous MgSO₄ for 15 minutes, then filter.

  • Concentration & Verification:

    • Step: Evaporate the solvent under reduced pressure. Critical: Keep the water bath strictly below 25°C.

    • Validation: The resulting neat monomer is now completely uninhibited. It must be used immediately, as it will spontaneously polymerize if left at room temperature.

Part 4: Diagnostic Troubleshooting Workflow

If you discover a polymerized sample, use this diagnostic tree to identify the point of failure in your lab's handling procedures.

Troubleshooting Start Issue: Monomer Polymerized During Storage CheckGas Stored under 100% Inert Gas (Ar/N2)? Start->CheckGas GasYes Cause: Oxygen Depletion. TBC requires 10-15 ppm O2. CheckGas->GasYes Yes CheckTemp Storage temp > 4°C or exposed to UV? CheckGas->CheckTemp No TempYes Cause: Thermal/UV Initiation. Radicals outpaced TBC. CheckTemp->TempYes Yes CheckWater Water contamination or phase separation? CheckTemp->CheckWater No WaterYes Cause: TBC Leaching. TBC partitioned into water. CheckWater->WaterYes Yes Unknown Cause: TBC naturally depleted. Implement monitoring. CheckWater->Unknown No

Diagnostic workflow for identifying the root cause of premature monomer polymerization.

References

  • Title: Role of Oxygen in Polymerizing Cargo Inhibition. Source: BD Mariners. URL: [Link]

  • Title: A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Source: MDPI (Processes Journal). URL: [Link]

  • Title: Polymerization Reactions Inhibitor Modeling: Styrene Incidents. Source: ioMosaic. URL: [Link]

  • Title: Styrene HSSE and Product Stewardship (Storage Guidelines). Source: Shell Global Chemicals. URL: [Link]

Sources

Troubleshooting

troubleshooting impurities in 1-ethenyl-2-fluoro-4-nitrobenzene crystallization

Welcome to the advanced troubleshooting portal for the isolation and purification of 1-ethenyl-2-fluoro-4-nitrobenzene (also known as 2-fluoro-4-nitrostyrene). As a highly reactive styrene derivative, this compound prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for the isolation and purification of 1-ethenyl-2-fluoro-4-nitrobenzene (also known as 2-fluoro-4-nitrostyrene). As a highly reactive styrene derivative, this compound presents unique thermodynamic and kinetic challenges during crystallization. This guide is designed for process chemists and researchers to diagnose, understand, and resolve complex impurity entrapment and phase separation issues.

Diagnostic Workflow

G Start Impurity / Crystallization Failure in 1-Ethenyl-2-fluoro-4-nitrobenzene Oiling Oiling Out (LLPS) Emulsion Formation Start->Oiling Visual: Two liquid phases Polymer Oligomeric Impurities (High MW on HPLC) Start->Polymer HPLC: Broad late peaks CoCryst Precursor Co-crystallization (e.g., Aldehyde/Halide) Start->CoCryst HPLC: Sharp related peaks Sol1 Control Supersaturation Seed in MSZW Oiling->Sol1 Sol2 Add Radical Inhibitor (BHT) Limit Heat (<50°C) Polymer->Sol2 Sol3 Switch Solvent System (Alter thermodynamic affinity) CoCryst->Sol3

Diagnostic workflow for resolving crystallization failures in 1-ethenyl-2-fluoro-4-nitrobenzene.

Module 1: FAQ on Impurity Profiles & Causality

Q: Why does 1-ethenyl-2-fluoro-4-nitrobenzene frequently form a thick, yellow oil instead of crystals during cooling? A: This phenomenon is a Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out"[1]. The molecule's flexible ethenyl group and the high polarizability of the fluoro and nitro substituents create a broad miscibility gap in the phase diagram. When supersaturation is generated too rapidly (e.g., via fast cooling or rapid anti-solvent addition), the solute separates into a solute-rich, highly mobile liquid phase rather than integrating into a rigid crystal lattice[1]. Solvents in which the drug exhibits very high solubility at elevated temperatures further reduce the maximum achievable supersaturation, significantly increasing the risk of LLPS[2].

Q: I am detecting high-molecular-weight impurities in my HPLC after recrystallization. Where are they coming from? A: The 1-ethenyl (vinyl) group is highly susceptible to auto-polymerization or radical-initiated oligomerization. Prolonged heating during the dissolution phase of a standard cooling crystallization provides the activation energy necessary for the vinyl groups to cross-link. These resulting oligomers act as impurities that not only contaminate the final product but also kinetically hinder crystal lattice formation, which can induce or exacerbate oiling out[3].

Q: Why isn't standard recrystallization removing the unreacted starting material (e.g., 2-fluoro-4-nitrobenzaldehyde)? A: Structurally related organic impurities often exhibit nearly identical solubility profiles to the target API and can incorporate directly into the crystal lattice via solid solution formation or surface adsorption[3]. Because the precursor shares the exact fluoro-nitro-aromatic core, the growing crystal lattice fails to reject it during standard, unseeded cooling. A targeted approach, such as altering the solvent system to change the thermodynamic affinity of the impurity, is required[3].

Module 2: Quantitative Data & Solvent Dynamics

Selecting the correct solvent system is the most critical step in preventing both LLPS and thermal degradation. The table below summarizes the thermodynamic and kinetic parameters of common solvent systems for this molecule.

Solvent SystemSolute Solubility (45°C)LLPS (Oiling Out) RiskPolymerization RiskStructural Impurity Rejection
Toluene / Heptane ModerateLow (if seeded)LowExcellent
Ethanol / Water HighVery High (Miscibility gap)ModeratePoor (Agglomeration)
Ethyl Acetate Very HighHighModerateGood
Isopropanol LowModerateLowModerate
Module 3: Self-Validating Experimental Protocol

To bypass the binodal curve of the phase diagram (where LLPS occurs) and suppress thermal degradation, you must control supersaturation tightly within the Metastable Zone Width (MSZW)[1]. The following protocol utilizes a seeded anti-solvent approach with built-in validation checkpoints to ensure system integrity at every step.

Protocol: Seeded Anti-Solvent Crystallization with Radical Suppression

Step 1: Preparation & Stabilization

  • Action: Dissolve crude 1-ethenyl-2-fluoro-4-nitrobenzene in Toluene (good solvent) at 45°C. Add 50 ppm of a radical inhibitor (e.g., Butylated hydroxytoluene - BHT) to the mother liquor.

  • Causality: Keeping the temperature strictly below 50°C and adding BHT prevents the thermal auto-polymerization of the vinyl group.

  • Validation Checkpoint: The solution must be completely clear. Any residual turbidity indicates pre-existing cross-linked polymers. If turbid, perform a hot polish filtration before proceeding.

Step 2: Establishing the Metastable Zone

  • Action: Cool the solution slowly at a rate of 0.1°C/min to 35°C.

  • Validation Checkpoint: The solution must remain clear. If oil droplets form, the solvent power is too low or the cooling rate was too fast (crossing the spinodal curve). Correction: Reheat to 45°C, add 5% v/v more Toluene, and repeat Step 2.

Step 3: Seeding

  • Action: Introduce 1–2 wt% of high-purity 1-ethenyl-2-fluoro-4-nitrobenzene seed crystals into the 35°C solution.

  • Validation Checkpoint: Observe the system for 15 minutes. The seeds must remain suspended with sharp edges. If they dissolve completely, the solution is undersaturated. If they agglomerate into a gummy mass, LLPS has occurred[1].

Step 4: Anti-Solvent Dosing

  • Action: Slowly dose Heptane (anti-solvent) over 4 hours using a programmable syringe pump.

  • Causality: The slow generation of supersaturation prevents the system from crossing into the LLPS boundary, ensuring molecules integrate into the crystal lattice rather than forming an emulsion[1].

  • Validation Checkpoint: The slurry should gradually thicken. Rapid crashing out or cloudiness indicates excessive supersaturation, which traps impurities and defeats the purification process[4].

Step 5: Aging and Isolation

  • Action: Age the slurry at 10°C for 2 hours to ensure complete desupersaturation. Filter under vacuum and wash the cake with cold Heptane to remove residual mother liquor and surface-adsorbed impurities[3].

Sources

Optimization

Technical Support Center: Catalyst Optimization for 1-Ethenyl-2-fluoro-4-nitrobenzene Couplings

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and process chemists tasked with optimizing palladium (Pd) catalyst loading for the cross-coupling of 1-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and process chemists tasked with optimizing palladium (Pd) catalyst loading for the cross-coupling of 1-ethenyl-2-fluoro-4-nitrobenzene (a highly electron-deficient styrene derivative).

In pharmaceutical manufacturing, balancing high Turnover Numbers (TON) with strict regulatory limits for residual heavy metals is a critical path to scale-up. This document synthesizes mechanistic theory with field-proven troubleshooting to help you achieve >99% conversion at sub-0.1 mol% catalyst loadings.

Part 1: Mechanistic Insights & Substrate Profiling

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II) Aryl Complex OxAdd->PdII Coord Olefin Coordination (1-ethenyl-2-fluoro-4-nitrobenzene) PdII->Coord Olefin Insert Migratory Insertion Coord->Insert Fast BetaElim β-Hydride Elimination Insert->BetaElim Product Coupled Product BetaElim->Product Release RedElim Reductive Elimination BetaElim->RedElim HPd(II)X RedElim->Pd0 Base / -HX

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction with an electron-deficient olefin.

Q: Why does 1-ethenyl-2-fluoro-4-nitrobenzene behave differently than standard styrenes in Heck couplings?

A: The presence of the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups significantly depletes electron density from the vinyl group. Mechanistically, this high electrophilicity accelerates the migratory insertion of the Pd(II)-aryl complex. However, it also increases the substrate's propensity for off-cycle side reactions (e.g., polymerization) and can lead to lower overall yields compared to electron-rich variants if the catalyst load is not precisely calibrated[1].

Q: How does the substrate's electronic profile impact regioselectivity?

A: Electron-deficient olefins often yield complex mixtures of regiochemical isomers (branched vs. linear) due to competing steric and electronic factors during the insertion step. To force high linear (E)-styrenyl selectivity, you must carefully tune the ligand environment. Utilizing advanced bidentate ligands, such as 1,5-diaza-3,7-diphosphacyclooctane (P2N2) scaffolds, can sterically dictate the insertion geometry and suppress the formation of the branched isomer[2].

Part 2: Catalyst Selection & Load Optimization

OptimizationWorkflow Phase1 Phase 1: Catalyst Screen (0.5 - 1.0 mol%) Phase2 Phase 2: Kinetic Profiling (Determine TOF/TON) Phase1->Phase2 Phase3 Phase 3: Load Reduction (Target < 0.1 mol%) Phase2->Phase3 Phase4 Phase 4: Flow Chemistry Scale-up Phase3->Phase4

Figure 2: Step-by-step workflow for optimizing palladium catalyst loading in cross-couplings.

Q: What is the absolute minimum Pd loading I should target for pharmaceutical scale-up?

A: Your target should be dictated by the ICH Q3D elemental impurity guidelines and the downstream purification capabilities of your process. For oral medications, residual Pd must be ≤10 ppm, while parenteral drugs require ≤1 ppm[3]. By utilizing highly active ligandless Pd/C systems or optimized homogeneous catalysts, it is entirely feasible to achieve >99% conversion with loadings as low as 0.1 mol%[4].

Q: Should I use a homogeneous or heterogeneous catalyst?

A: For initial screening and complex regioselectivity control, homogeneous catalysts (e.g., Pd(OAc)₂ with P2N2 ligands) are superior. However, for late-stage API manufacturing, heterogeneous catalysts (like Pd/C or Pd immobilized on magnetic nanoparticles) are preferred because they drastically simplify metal scavenging and recovery[3].

Part 3: Troubleshooting Guide

Issue 1: The reaction stalls at 60% conversion when catalyst loading is reduced below 0.5 mol%.

  • Root Cause: Catalyst deactivation. At low loadings, the active Pd(0) species is highly susceptible to aggregation into inactive "Pd black," especially at elevated temperatures.

  • Resolution: Transition the reaction from batch to continuous-flow chemistry. Flow reactors provide superior multiphase mixing and heat transfer, preventing the localized hot spots that trigger Pd aggregation. This operational shift frequently allows for sustained catalytic activity at significantly lower overall loadings[5].

Issue 2: High levels of the branched isomer are forming instead of the desired linear (E)-styrenyl product.

  • Root Cause: The strong polarization of the 1-ethenyl-2-fluoro-4-nitrobenzene double bond is overriding the steric control of your current ligand.

  • Resolution: Switch to a cationic palladium pathway. Add a halide scavenger like Silver Triflate (AgOTf) to the reaction mixture. This opens up a coordination site on the Pd center, forcing the reaction through a cationic intermediate that heavily favors the linear product driven by steric repulsion. Alternatively, employ a highly specific diphosphine ligand[2].

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Self-Validating Batch Catalyst Optimization

This protocol is designed to identify the catalyst deactivation threshold.

  • Preparation: In a nitrogen-filled glovebox, prepare a stock solution of 1-ethenyl-2-fluoro-4-nitrobenzene (1.0 M) and the corresponding aryl halide (1.0 M) in anhydrous DMF.

  • Catalyst Dosing: Set up five parallel reaction vials. Add Pd(OAc)₂ and your selected ligand to achieve final Pd concentrations of 1.0%, 0.5%, 0.1%, 0.05%, and 0.01 mol%.

  • Base Addition: Add 2.0 equivalents of anhydrous K₂CO₃ to each vial.

  • Execution: Heat the vials to 80°C under vigorous stirring (800 rpm).

  • Self-Validation Checkpoint (Kinetics): Withdraw 50 µL aliquots at 1h, 2h, and 4h. Quench with 0.5 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UHPLC-MS.

    • Causality Rule: If the 2h and 4h conversions are identical but <95%, catalyst death has occurred. Do not extend the reaction time; instead, you must either increase the ligand-to-Pd ratio or move to Protocol B.

  • Scavenging: Treat the final organic layer with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 4 hours before final isolation to ensure compliance with residual metal limits.

Protocol B: Low-Loading Heterogeneous Flow Optimization
  • Reactor Setup: Pack a continuous-flow column reactor with 10% Pd/C (wet)[4].

  • System Equilibration: Flush the system with the reaction solvent (e.g., Ethanol/Water mixture) at a flow rate of 1.0 mL/min at 60°C.

  • Reagent Introduction: Pump a pre-mixed solution of 1-ethenyl-2-fluoro-4-nitrobenzene, aryl halide, and an organic base (e.g., Triethylamine) through the heated catalyst bed.

  • Residence Time Tuning: Adjust the flow rate to achieve residence times of 5, 10, and 20 minutes. Collect the out-flow and immediately analyze via GC-FID to determine the optimal residence time that yields >99% conversion without generating degradation byproducts.

Part 5: Quantitative Data & Benchmarks

Table 1: ICH Q3D Palladium Limits for Pharmaceuticals [3]

Route of Administration Maximum Acceptable Concentration (ppm) Permitted Daily Exposure (µ g/day )
Oral 10.0 100
Parenteral 1.0 10

| Inhalation | 0.1 | 1 |

Table 2: Baseline Catalyst Screening Matrix for Electron-Deficient Styrenes (Expected performance benchmarks based on mechanistic profiling)

Catalyst System Loading (mol%) Base / Solvent Expected Conversion Regioselectivity (Linear:Branched)
Pd(OAc)₂ / PPh₃ 1.0% K₂CO₃ / DMF >90% 4:1
Pd(OAc)₂ / P2N2[2] 0.5% TMP / Toluene >95% >20:1
10% Pd/C (Batch)[4] 0.5% Et₃N / EtOH >99% 10:1

| 10% Pd/C (Flow)[5] | <0.1% (Effective) | Et₃N / EtOH | >99% | 15:1 |

Part 6: References

1.[4] Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - acs.org - 4 2.[5] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - acs.org - 5 3.[1] The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - rsc.org - 1 4.[3] The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - nih.gov - 3 5.[2] Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - acs.org -2

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 1-Ethenyl-2-fluoro-4-nitrobenzene

Welcome to the technical support center for the purification of 1-ethenyl-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-ethenyl-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during flash chromatography purification of this and structurally similar compounds. The information herein is grounded in established chromatographic principles and extensive laboratory experience.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the flash chromatography of 1-ethenyl-2-fluoro-4-nitrobenzene. The solutions provided are based on a causal understanding of the underlying chromatographic principles.

Q1: My primary challenge is poor separation between my product and a closely-related impurity. My TLC shows the spots are very close. What should I do?

A1: This is a common issue, particularly with isomers or reaction byproducts with similar polarities. Here’s a systematic approach to improving resolution:

  • Optimize Your Mobile Phase: The power of your solvent system (mobile phase) is paramount. For non-polar to moderately polar compounds like 1-ethenyl-2-fluoro-4-nitrobenzene, a good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[1][2]

    • Actionable Advice: Run a gradient of solvent systems on TLC plates. For instance, test 5%, 10%, 15%, and 20% ethyl acetate in hexanes. The ideal system will give your target compound an Rf (retention factor) value of approximately 0.2-0.4.[3] This range generally provides the best separation in flash chromatography.[2]

  • Consider a Different Solvent System: If hexane/ethyl acetate doesn't provide adequate separation, consider replacing ethyl acetate with dichloromethane (DCM) or diethyl ether. These solvents offer different selectivities and may resolve your compounds more effectively.

  • Column Dimensions and Packing: A longer, narrower column will generally provide better resolution than a shorter, wider one, although this will increase the run time and the amount of solvent required. Ensure your column is packed uniformly to prevent channeling, which can significantly degrade separation.

Q2: I'm observing significant "tailing" of my product peak, leading to cross-contamination of fractions. What causes this and how can I fix it?

A2: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be a result of the column being overloaded.

  • Assess for Acidity: Nitro-substituted aromatic compounds can sometimes interact with the slightly acidic silanol groups on the surface of silica gel, causing tailing.

    • Diagnostic Test: To check if your compound is sensitive to silica, you can perform a 2D TLC.[4] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see a diagonal streak instead of a single spot, your compound is likely degrading or interacting with the silica.

    • Solution: If acidity is the issue, you can either switch to a different stationary phase like neutral alumina or deactivate the silica gel.[4] To deactivate silica, you can add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase.

  • Reduce Sample Load: Overloading the column is a frequent cause of tailing and poor separation. A general guideline is to load no more than 1-10% of the silica gel weight with your crude sample, depending on the difficulty of the separation.[2]

Q3: My compound seems to be decomposing on the column. My yield is very low, and I see multiple new spots on the TLC of my collected fractions. What are my options?

A3: Compound instability on silica gel is a serious issue that can drastically reduce your yield.[3]

  • Stability Test: First, confirm the instability with the 2D TLC method described in A2.[4]

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative for compounds that are sensitive to the acidic nature of silica gel.[3]

    • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (C18) flash chromatography is a powerful alternative.[3][4] In this technique, you'll use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and your non-polar impurities will elute before your more polar product.

Q4: My compound is very non-polar and has a high Rf in all tested solvent systems. How can I achieve good separation?

A4: For very non-polar compounds, achieving an optimal Rf can be challenging.

  • Use Less Polar Solvents: Ensure you are using very non-polar solvents. Start with pure hexane or heptane and gradually add small amounts of a slightly more polar solvent like toluene or dichloromethane.

  • High Rf Separations: If the separation from impurities is significant (a large ΔRf), a high Rf for your product may not be a problem.[4] However, be prepared for your compound to elute very quickly.

  • Dry Loading: To ensure a tight band at the start of the chromatography, consider dry loading your sample.[2] Dissolve your crude material in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel or Celite, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your column.[5]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the flash chromatography purification of 1-ethenyl-2-fluoro-4-nitrobenzene.

Q1: What are the key chemical properties of 1-ethenyl-2-fluoro-4-nitrobenzene that I should consider for purification?

A1: Understanding the physicochemical properties of your target molecule is crucial for developing a successful purification strategy.

PropertyImplication for Flash Chromatography
Polarity The nitro group is strongly electron-withdrawing, increasing the compound's polarity. The fluorine and ethenyl groups have a smaller impact. Overall, the molecule is of moderate polarity.
Solubility It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, but have limited solubility in highly non-polar solvents like hexanes and very limited solubility in water.[6]
Stability Aromatic nitro compounds can be sensitive to highly acidic or basic conditions. The vinyl group may be susceptible to polymerization under certain conditions (e.g., prolonged exposure to heat or light).
Q2: How do I select the right stationary and mobile phases for my purification?

A2: The selection of stationary and mobile phases is based on the polarity of your compound and its impurities.

  • Stationary Phase: For most applications involving compounds of moderate polarity like 1-ethenyl-2-fluoro-4-nitrobenzene, normal-phase silica gel is the standard and most cost-effective choice.[5][7]

  • Mobile Phase Selection Workflow:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems.[8][9] This is a critical first step to quickly and inexpensively determine the optimal mobile phase.

    • Start with a Standard System: A common starting point is a mixture of hexanes (or heptane) and ethyl acetate.[2]

    • Aim for an Optimal Rf: Adjust the ratio of your solvents to achieve an Rf value for your target compound of around 0.2 to 0.4 on the TLC plate.[3]

    • Gradient vs. Isocratic Elution: For complex mixtures with components of widely varying polarities, a gradient elution (where the polarity of the mobile phase is gradually increased during the run) is often more effective than an isocratic elution (where the mobile phase composition remains constant).

Q3: Can you provide a step-by-step protocol for a typical flash chromatography purification of 1-ethenyl-2-fluoro-4-nitrobenzene?

A3: The following is a generalized protocol. The specific solvent system and column size should be optimized based on your TLC analysis and the amount of crude material.

Experimental Protocol: Flash Chromatography of 1-Ethenyl-2-fluoro-4-nitrobenzene

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the system that gives your product an Rf of ~0.3.

  • Column Packing (Wet Packing):

    • Choose an appropriately sized column. A common rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel evenly, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding your sample and eluent.[3]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a suitable solvent (ideally, the initial eluent).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for better resolution, perform a dry load as described in the troubleshooting section.[2]

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply positive pressure (using compressed air or nitrogen) to achieve a steady flow rate. A flow rate of approximately 2 inches per minute is often recommended.[10]

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 1-ethenyl-2-fluoro-4-nitrobenzene.

Q4: How can I visualize my compound on a TLC plate if it's not colored?

A4: While 1-ethenyl-2-fluoro-4-nitrobenzene may have a slight color, many organic compounds are colorless. The most common method for visualization is using a UV lamp. Aromatic compounds like this one will absorb UV light (typically at 254 nm) and appear as dark spots on a TLC plate that contains a fluorescent indicator.

III. Visualizing the Workflow

A systematic approach is key to successful flash chromatography. The following diagram illustrates a typical workflow from method development to the isolation of the pure compound.

Flash_Chromatography_Workflow cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent Scouting) Rf_Target Identify System with Product Rf ≈ 0.2-0.4 TLC->Rf_Target Optimize Ratio Column_Packing Column Packing (Wet or Dry) Rf_Target->Column_Packing Proceed to Column Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A typical workflow for flash chromatography purification.

IV. References

  • Interchim. (n.d.). Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Flash-Chromatography.com. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Retrieved from [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column chromatography on a shoestring. Journal of Chemical Education, 85(11), 1547.

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. r/chemhelp. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ethenyl-2-fluoro-1-nitrobenzene — Chemical Substance Information. Retrieved from [Link]

  • Modus Technologies. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, February 4). What is the solubility of 1-fluoro-4-[2-(4-fluorophenyl)ethenyl]benzene?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-fluoro-4-nitrobenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethyl-4-nitro- (CAS 100-12-9). Retrieved from [Link]

Sources

Optimization

reducing byproduct formation in 1-ethenyl-2-fluoro-4-nitrobenzene reactions

Welcome to the Technical Support Knowledge Base for 1-Ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6). As a highly versatile but reactive building block, 1-ethenyl-2-fluoro-4-nitrobenzene presents unique chemoselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for 1-Ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6).

As a highly versatile but reactive building block, 1-ethenyl-2-fluoro-4-nitrobenzene presents unique chemoselectivity challenges. The structural relationship between the para-nitro group and the ethenyl (vinyl) moiety creates a highly electron-deficient alkene. This electronic environment directly drives the three most common modes of failure in the laboratory: over-reduction, spontaneous polymerization, and spurious Michael additions.

This guide is designed to help researchers and drug development professionals troubleshoot these specific byproduct formations using field-proven causality and validated protocols.

Diagnostic FAQ & Troubleshooting Guide

Issue 1: "I am losing the vinyl group during nitro-to-amine reduction."

The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum dioxide (PtO2) is thermodynamically driven to reduce both the nitro group and the conjugated olefin. The para-nitro group withdraws electron density via resonance, lowering the LUMO of the vinyl group and making it highly susceptible to rapid coordination and reduction on the palladium surface. The Solution: You must abandon standard transition-metal hydrogenation in favor of chemoselective single-electron transfer (SET) mechanisms or specialized heterogeneous catalysis. Recent advancements demonstrate that an acidic H₂O/CO₂ system combined with non-precious iron powder achieves >99% selectivity for the nitro group without affecting the vinyl moiety1[1]. Alternatively, recyclable V₂O₅/TiO₂ catalysts have proven highly effective for sustainable, chemoselective nitro reduction2[2].

Issue 2: "My Heck couplings yield a gummy, intractable mass instead of the cross-coupled product."

The Causality: 1-Ethenyl-2-fluoro-4-nitrobenzene is essentially a functionalized styrene. At the elevated temperatures required for standard Heck couplings (80–120 °C), the electron-deficient vinyl group undergoes rapid thermal auto-polymerization. The resulting polymeric byproducts trap the palladium catalyst and consume the starting material. The Solution: Introduce a radical scavenger. The addition of 1–2 mol% of Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol intercepts the propagating radical chains, suppressing polymerization and allowing the slower palladium-catalyzed insertion cycle to proceed efficiently3[3].

Issue 3: "LC-MS shows mass adducts corresponding to my solvent or base adding to the molecule."

The Causality: The extended conjugation between the para-nitro group and the vinyl group creates a powerful Michael acceptor. When exposed to nucleophilic bases (like primary/secondary amines or alkoxides) or protic solvents under basic conditions, nucleophiles will readily attack the β -carbon of the vinyl group, generating anti-Michael or Michael addition byproducts4[4]. The Solution: Strictly utilize non-nucleophilic, sterically hindered bases (e.g., DIPEA, DBU, or K₂CO₃) and aprotic solvents (e.g., DMF, THF, or Toluene) when the vinyl group must be preserved.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative performance of various reduction systems on nitrostyrene derivatives, highlighting the critical need for specialized catalysts to prevent over-reduction.

Reduction SystemOperating ConditionsNitro Reduction YieldVinyl PreservationPrimary Byproduct Identified
Pd/C (10 wt%) H₂ (1 atm), MeOH, 25 °C, 2 h>99%0% 1-ethyl-2-fluoro-4-aminobenzene (Over-reduction)
Fe Powder H₂O/CO₂ (1 MPa), 60 °C, 2.5 h99.2%99.4% Trace unreacted starting material
V₂O₅/TiO₂ Hydrazine hydrate, EtOH, 80 °C96.0%>98% Trace azo-dimers

Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Vinyl-Preserving)

This self-validating protocol utilizes the green Fe/H₂O/CO₂ system to prevent ethyl byproduct formation.

  • Reactor Setup: In a high-pressure stainless-steel autoclave, add 1-ethenyl-2-fluoro-4-nitrobenzene (1.0 mmol), activated iron powder (3.0 mmol), and 10 mL of deionized water.

  • Pressurization: Seal the reactor and purge three times with CO₂ gas to remove atmospheric oxygen. Pressurize the system to 1.0 MPa with CO₂.

  • Reaction: Heat the mixture to 60 °C under vigorous stirring (800 rpm) for 2.5 hours. The dissolved CO₂ forms transient carbonic acid, which slowly activates the iron surface, providing a controlled reduction environment that is too mild to reduce the olefin.

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS. Self-Validation Check: The reaction is successful if the product mass is [M+H]+=138.1 m/z. If you observe a mass of 140.1 m/z, over-reduction has occurred (likely due to excessive temperature or pressure).

  • Workup: Depressurize the reactor safely. The system self-neutralizes as CO₂ escapes. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Polymerization-Free Heck Coupling

This protocol utilizes a radical scavenger to prevent the formation of intractable gums during high-temperature cross-coupling.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1-ethenyl-2-fluoro-4-nitrobenzene (1.0 equiv), the aryl iodide coupling partner (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Tri-o-tolylphosphine (0.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Inhibitor Addition (Critical Step): Add BHT (Butylated hydroxytoluene) at 2.0 mol% relative to the nitrostyrene. This will quench any thermal radicals generated during the heating phase.

  • Solvent & Degassing: Add anhydrous DMF (0.2 M). Subject the flask to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which can initiate unwanted side reactions.

  • Reaction & IPC: Heat to 90 °C for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The absence of baseline streaking (polymeric material) confirms the BHT is actively protecting the vinyl group.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Purify via flash column chromatography.

Reaction Pathway Visualization

G cluster_0 Reduction Pathways cluster_1 Basic/Thermal Pathways SM 1-Ethenyl-2-fluoro- 4-nitrobenzene PdC Pd/C, H2 (Standard) SM->PdC Non-selective Fe Fe/H2O/CO2 (Selective) SM->Fe Chemoselective Base Nucleophilic Bases (e.g., Alkoxides) SM->Base Nucleophilic Attack Heat High Temp (No Inhibitor) SM->Heat Radical Initiation OverRed Over-reduction (Ethyl Byproduct) PdC->OverRed SelRed Desired Amine (Vinyl Intact) Fe->SelRed Michael Michael Addition Byproducts Base->Michael Polymer Intractable Polymerization Heat->Polymer

Fig 1: Reaction pathways and byproduct formation of 1-ethenyl-2-fluoro-4-nitrobenzene.

References

  • Dang, K., & Cheng, H. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ChemPlusChem, 91(2), e202500675.[Link][1]

  • Materials Advances (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Royal Society of Chemistry.[Link][2]

  • The Journal of Organic Chemistry (2025). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group. ACS Publications.[Link][4]

  • ACS Publications (2022). Palladium-Catalyzed Oxidative Nonclassical Heck Reaction of Arylhydrazines with Allylic Alcohols via C–N Bond Cleavage: Access to β-Arylated Carbonyl Compounds.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Electrophilic Reactivity of 1-Ethenyl-2-fluoro-4-nitrobenzene vs. 4-Nitrostyrene

Introduction In the landscape of synthetic organic chemistry, substituted styrenes are invaluable building blocks, prized for the reactivity of their vinyl functional group. Among these, nitrostyrenes are particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry, substituted styrenes are invaluable building blocks, prized for the reactivity of their vinyl functional group. Among these, nitrostyrenes are particularly interesting due to the profound influence of the electron-withdrawing nitro group on their chemical behavior. This guide provides an in-depth comparison of the electrophilic reactivity of two such compounds: 4-nitrostyrene and its fluorinated analogue, 1-ethenyl-2-fluoro-4-nitrobenzene.

The Decisive Role of Electronic Effects

The susceptibility of a styrene's vinyl group to electrophilic attack is fundamentally governed by the electron density of the C=C double bond. Substituents on the aromatic ring can either donate or withdraw electron density, thereby activating or deactivating the vinyl group towards electrophiles.

Case Study 1: 4-Nitrostyrene

In 4-nitrostyrene, the powerful electron-withdrawing nature of the para-nitro group (-NO₂) dominates the molecule's electronic landscape. The nitro group deactivates the vinyl moiety through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.[3][4]

  • Mesomeric (Resonance) Effect (-M): The nitro group withdraws electron density from the ring's π-system via resonance, further delocalizing electron density away from the vinyl group.[4]

This combined electron withdrawal significantly reduces the nucleophilicity of the double bond, making it less reactive towards electrophiles compared to unsubstituted styrene.[5][6][7] Furthermore, during an electrophilic addition reaction, the mechanism proceeds through a benzylic carbocation intermediate. The electron-withdrawing nitro group would strongly destabilize this positively charged intermediate, increasing the activation energy of the reaction and slowing it down.

Case Study 2: 1-Ethenyl-2-fluoro-4-nitrobenzene

The electronic environment of 1-ethenyl-2-fluoro-4-nitrobenzene is more complex, featuring both a nitro group and an ortho-fluoro substituent.

  • Nitro Group Effect: As with 4-nitrostyrene, the para-nitro group acts as a potent deactivating group.

  • Fluorine Effect: The influence of the fluorine atom, positioned ortho to the vinyl group, is twofold:

    • Strong Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. Its close proximity (ortho position) to the vinyl group makes this effect particularly pronounced, further depleting the double bond of electron density.[3][8]

    • Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system.[9] However, for halogens, the inductive effect is generally considered to outweigh the resonance effect in determining overall ring reactivity.[3] While the +M effect can slightly counteract the deactivation, the dominant -I effect of fluorine renders it a deactivating group.[8][10]

The cumulative result for 1-ethenyl-2-fluoro-4-nitrobenzene is a vinyl group that is substantially more electron-deficient than that of 4-nitrostyrene. The synergistic deactivation by both the para-nitro and ortho-fluoro groups creates a highly electron-poor double bond.

Caption: Influence of substituents on vinyl group deactivation.

Comparative Reactivity Analysis

Based on the analysis of electronic effects, a clear prediction of relative reactivity can be made:

1-Ethenyl-2-fluoro-4-nitrobenzene is expected to be significantly less reactive towards electrophiles than 4-nitrostyrene.

The rationale is twofold:

  • Lower Nucleophilicity: The vinyl group in the fluorinated compound is more electron-poor due to the combined inductive withdrawal of the ortho-fluoro and para-nitro groups. This makes it a weaker nucleophile and thus less attractive to an incoming electrophile.

  • Greater Intermediate Destabilization: The transition state for electrophilic addition involves the formation of a positive charge at the benzylic position. This carbocation is destabilized by the para-nitro group in both molecules. However, in 1-ethenyl-2-fluoro-4-nitrobenzene, the powerful inductive effect of the nearby ortho-fluorine atom will further destabilize this positive charge, leading to a higher activation energy and a slower reaction rate.

Reaction_Mechanism Styrene Substituted Styrene (Ar-CH=CH₂) Carbocation Benzylic Carbocation Intermediate (Ar-C⁺H-CH₂E) Styrene->Carbocation  Step 1: Electrophilic Attack (Rate-Determining) Electrophile E⁺ Product Addition Product (Ar-CH(Nu)-CH₂E) Carbocation->Product  Step 2: Nucleophilic Capture Nucleophile Nu⁻

Caption: Generalized mechanism for electrophilic addition.

Summary of Predicted Reactivity
Feature4-Nitrostyrene1-Ethenyl-2-fluoro-4-nitrobenzene
Key Substituents 4-NO₂2-F, 4-NO₂
Dominant Electronic Effects Strong -I, -M (Deactivating)Very Strong -I (from F and NO₂), -M (from NO₂)
Vinyl Group Nucleophilicity LowVery Low
Carbocation Stability DestabilizedHighly Destabilized
Predicted Relative Reactivity Higher Lower

Experimental Protocol: Comparative Bromination

To empirically validate the predicted difference in reactivity, a comparative electrophilic bromination experiment can be performed. Bromine (Br₂) acts as the electrophile, adding across the double bond. The rate of reaction can be monitored by observing the disappearance of the characteristic reddish-brown color of bromine.

Materials
  • 4-Nitrostyrene

  • 1-Ethenyl-2-fluoro-4-nitrobenzene

  • Bromine solution (e.g., 0.1 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution (10% aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Magnesium sulfate, anhydrous

  • Round-bottom flasks, magnetic stir bars, dropping funnels

  • TLC plates (silica gel)

Step-by-Step Methodology
  • Reaction Setup: In two separate, identical round-bottom flasks, prepare equimolar solutions of 4-nitrostyrene (Flask A) and 1-ethenyl-2-fluoro-4-nitrobenzene (Flask B) in anhydrous DCM. Place the flasks in an ice bath and begin stirring.

  • Bromine Addition: Using a dropping funnel, add the bromine solution dropwise and simultaneously to both flasks at an identical rate.

  • Monitoring: Observe the rate at which the bromine color disappears in each flask. It is predicted that the color will persist for a significantly longer duration in Flask B. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed (or after a set time for comparison), quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dibrominated product.

  • Analysis: Analyze the reaction time and yield for both reactions. The longer reaction time and/or lower yield under identical conditions for 1-ethenyl-2-fluoro-4-nitrobenzene will confirm its lower reactivity.

Experimental_Workflow start Prepare Equimolar Solutions (Substrate in DCM) add_br2 Cool to 0°C & Add Br₂ Solution (Dropwise) start->add_br2 monitor Monitor Reaction (Color Change, TLC) add_br2->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Aqueous Workup (NaHCO₃, Brine) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Yield & Purity concentrate->analyze

Caption: Workflow for comparative electrophilic bromination.

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the electrophilic reactivity of substituted styrenes. The analysis clearly indicates that 1-ethenyl-2-fluoro-4-nitrobenzene is substantially less reactive towards electrophiles than 4-nitrostyrene . This reduced reactivity is a direct consequence of the cumulative electron-withdrawing power of both the para-nitro and the ortho-fluoro substituents. These groups work in concert to decrease the nucleophilicity of the vinyl double bond and to destabilize the cationic intermediate formed during the reaction, thereby increasing the overall activation energy barrier. For researchers designing synthetic routes involving these substrates, this guide underscores the need to anticipate longer reaction times or require more forcing conditions (e.g., stronger electrophiles, catalysts, or higher temperatures) when working with the difunctionalized 1-ethenyl-2-fluoro-4-nitrobenzene system.

References

  • ResearchGate. (n.d.). Hammett plot of the reaction between substituted styrene derivatives... Retrieved from [Link]

  • University of California, Davis. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Hammett plot for the reaction of para-substituted styrenes with... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On the analysis of substituent effects. Part 1. Hammett and related plots. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Additions to styrenes. Retrieved from [Link]

  • ChemRxiv. (2024). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of electrophilic addition. I. Comparison of second- and third- order brominations. Retrieved from [Link]

  • MDPI. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]

  • ACS Publications. (2011). Electrophilicities of trans-β-Nitrostyrenes. Retrieved from [Link]

  • National Institutes of Health. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (2025). Local nucleophile-electrophile interactions in [3+2] cycloaddition reactions... Retrieved from [Link]

  • National Institutes of Health. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic addition. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Save My Exams. (2026). Electrophilic Addition (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • La Salle University. (n.d.). Electrophilic Addition Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Computational study of vicarious nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-fluoro-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved from [Link]

  • YouTube. (2024). 26. Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene... Retrieved from [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

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Comparative

Analytical Superiority: Validating the Purity of 1-Ethenyl-2-fluoro-4-nitrobenzene via HPLC-UV

As a Senior Application Scientist, I frequently encounter molecules that present distinct analytical dichotomies.1[1] is a prime example. Featuring a highly reactive vinyl (ethenyl) group alongside a strongly electron-wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter molecules that present distinct analytical dichotomies.1[1] is a prime example. Featuring a highly reactive vinyl (ethenyl) group alongside a strongly electron-withdrawing fluoronitrobenzene moiety, this compound is a versatile intermediate in drug development and advanced polymer synthesis. However, its structural reactivity makes purity validation a significant challenge that requires a mechanistically sound approach.

The Mechanistic Challenge & Method Selection

When selecting a purity validation method, we must account for the molecule's intrinsic vulnerabilities. The ethenyl group is highly susceptible to thermal polymerization and oxidative degradation, while the nitro-aromatic system provides a strong chromophore.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-FID is a workhorse for volatile organics, the high temperatures required in the injection port (typically 200°C–300°C) induce 2[2]. This creates ghost peaks and artificially lowers the reported purity, rendering GC-FID fundamentally unreliable for this analyte.

  • Quantitative NMR (qNMR): qNMR provides excellent absolute quantification without the need for reference standards. However, it lacks the dynamic range necessary to detect trace organic impurities (below 0.1%), which is a critical requirement for pharmaceutical intermediates.

  • High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): HPLC-UV emerges as the optimal technique. Operating at ambient or near-ambient temperatures, it completely 3[3]. Furthermore, the nitrobenzene chromophore exhibits exceptional molar absorptivity in the UV range, allowing for highly sensitive detection of both the API and its related impurities.

MethodSelection Start Target: 1-Ethenyl-2-fluoro-4-nitrobenzene Assess Analyze Structural Vulnerabilities (Thermal Lability vs. UV Absorbance) Start->Assess GC GC-FID Rejected: High Temp Polymerization Assess->GC Heat exposure NMR qNMR Rejected: Insufficient Trace Sensitivity Assess->NMR Dynamic range limit HPLC HPLC-UV Selected: Ambient Temp, High Sensitivity Assess->HPLC Optimal conditions

Logical workflow for selecting the optimal analytical method for thermally labile chromophores.

Experimental Design & Causality

To establish a self-validating system, every parameter in the HPLC-UV protocol must be mechanistically justified:

  • Column Chemistry: A C18 end-capped column is selected. End-capping minimizes secondary silanol interactions with the highly polar nitro group, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Mobile Phase Selection: A gradient of Water and Acetonitrile is used. Acetonitrile is chosen over methanol because methanol, as a protic solvent, poses a minor but non-zero risk of nucleophilic addition across the activated vinyl double bond during prolonged sequence runs. Keeping the organic modifier aprotic preserves sample integrity.

  • Detection Wavelength: 254 nm captures the primary π-π* transition of the conjugated nitroaromatic system, maximizing the signal-to-noise ratio for trace impurity detection.

Step-by-Step Methodology

This protocol is designed in strict accordance with4[4].

Step 1: Standard and Sample Preparation

  • Accurately weigh 25.0 mg of 1-ethenyl-2-fluoro-4-nitrobenzene reference standard.

  • Dissolve in 25 mL of HPLC-grade Acetonitrile (Diluent) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature (strictly avoid heating).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase starting conditions (e.g., 60% Water / 40% Acetonitrile) to prevent solvent shock and peak distortion at the column head.

Step 2: Chromatographic Conditions

  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or UV detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 25°C (Strictly controlled to prevent thermal degradation).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 40% B (Acetonitrile)

    • 2-10 min: Linear ramp to 90% B

    • 10-13 min: Hold at 90% B

    • 13-13.1 min: Return to 40% B

    • 13.1-18 min: Re-equilibration.

Step 3: System Suitability Testing (SST) Inject the working standard six times. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000.

ValidationWorkflow Prep Sample & Standard Prep (Ambient Temp, Aprotic Solvent) SST System Suitability (RSD ≤ 1.0%, Tailing ≤ 1.5) Prep->SST Spec Specificity Assessment (Resolution > 1.5 from impurities) SST->Spec Lin Linearity & Range (R² ≥ 0.999, 25%-150%) Spec->Lin Acc Accuracy / Recovery (Spiked Samples: 98-102%) Lin->Acc Valid Method Validated Ready for Routine QC Acc->Valid

ICH Q2(R2) compliant validation workflow for HPLC-UV analytical procedures.

Quantitative Data: Method Validation Summary

To objectively demonstrate the superiority of this HPLC-UV method, the following validation parameters were evaluated according to ICH Q2(R2) standards. The data below represents typical performance metrics achieved using this optimized protocol, validating the method's precision and reliability.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed Results (HPLC-UV)Status
Specificity No interference at the retention time of the main peakBlank and diluent show no peaks at RT 6.4 min. Resolution from nearest impurity > 2.1Pass
Linearity R² ≥ 0.999 (Range: 25% to 150% of target conc.)R² = 0.9998, y-intercept within ±2% of responsePass
Precision (Repeatability) % RSD ≤ 2.0% (n=6 injections)% RSD = 0.45%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.2% – 100.5% (Mean: 99.8%)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.02 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.06 µg/mL (S/N = 11.5)Pass

Conclusion

For highly reactive, thermally labile compounds like 1-ethenyl-2-fluoro-4-nitrobenzene, the analytical method must be as carefully engineered as the molecule itself. By leveraging the ambient operating conditions of HPLC and the strong UV absorbance of the nitroaromatic system, we bypass the thermal degradation pitfalls of GC-FID. The resulting HPLC-UV method is not merely a procedural checklist, but a mechanistically sound, self-validating system that ensures absolute confidence in API purity and downstream drug development success.

References

  • Title: HPLC vs GC: What Sets These Methods Apart - Phenomenex Source: phenomenex.com URL: [Link]

  • Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL: [Link]

Sources

Validation

Unraveling the Fragmentation Jigsaw: A GC-MS Electron Ionization Analysis of 1-Ethenyl-2-fluoro-4-nitrobenzene

A Senior Application Scientist's Guide to Predicting and Interprecing Mass Spectra For researchers and professionals in drug development and chemical analysis, elucidating the structure of novel or unknown compounds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Predicting and Interprecing Mass Spectra

For researchers and professionals in drug development and chemical analysis, elucidating the structure of novel or unknown compounds is a daily challenge. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" of a molecule. This guide offers an in-depth analysis of the predicted electron ionization fragmentation pattern of 1-ethenyl-2-fluoro-4-nitrobenzene, a compound of interest due to its potential applications in organic synthesis and materials science.

This technical guide will not only predict the fragmentation pathways of this specific molecule but also compare them to structurally related compounds to provide a comprehensive understanding of how substituent groups influence fragmentation. We will delve into the mechanistic underpinnings of the fragmentation process and provide a detailed, field-proven experimental protocol for its analysis.

The Logic of Fragmentation: Predicting the Mass Spectrum

The 70 eV electron ionization process imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺˙) that is often unstable and undergoes a series of fragmentation events. The resulting mass spectrum is a plot of ion abundance versus their mass-to-charge ratio (m/z). The fragmentation of 1-ethenyl-2-fluoro-4-nitrobenzene is expected to be a composite of the characteristic fragmentation patterns of its constituent functional groups: the nitroaromatic system, the ethenyl (vinyl) substituent, and the fluorine atom.

A critical aspect of predicting the fragmentation of substituted nitroaromatics is the "ortho effect," where adjacent functional groups can interact during fragmentation, leading to unique and often diagnostic ions.[1] In the case of 1-ethenyl-2-fluoro-4-nitrobenzene, the fluorine atom is ortho to the ethenyl group, and the nitro group is para to the ethenyl group and meta to the fluorine. While a classical "ortho effect" with the nitro group is not anticipated, the interplay of these substituents will undoubtedly govern the fragmentation cascade.

The fragmentation of nitrobenzene itself typically proceeds through the loss of the nitro group (NO₂) or nitric oxide (NO).[1][2] The presence of the electron-withdrawing nitro group and the fluorine atom will influence the stability of the aromatic ring and the vinyl side chain, impacting which fragmentation pathways are favored.

Comparative Fragmentation Analysis: Learning from Analogs

To build a robust hypothesis for the fragmentation of 1-ethenyl-2-fluoro-4-nitrobenzene, it is instructive to compare its predicted fragmentation with the known fragmentation patterns of similar molecules. We will consider 4-nitrostyrene (1-ethenyl-4-nitrobenzene) and 4-fluorostyrene (1-ethenyl-4-fluorobenzene) as key comparators.

Compound Molecular Weight ( g/mol ) Key Predicted/Observed Fragments (m/z) Rationale for Key Fragments
1-Ethenyl-2-fluoro-4-nitrobenzene 167.13167 (M⁺˙), 137, 121, 109, 95, 75Molecular ion, [M-NO]⁺, [M-NO₂]⁺, [M-NO₂-HF]⁺, [C₆H₄F]⁺, [C₆H₃]⁺
4-Nitrostyrene [3]149.15149 (M⁺˙), 103, 77Molecular ion, [M-NO₂]⁺, [C₆H₅]⁺
4-Fluorostyrene [4]122.14122 (M⁺˙), 103, 96, 77Molecular ion, [M-F]⁺ (less common), [M-C₂H₂]⁺, [C₆H₅]⁺
1-Fluoro-4-nitrobenzene [5]141.10141 (M⁺˙), 111, 95, 75Molecular ion, [M-NO]⁺, [M-NO₂]⁺, [C₆H₄]⁺

The predicted fragmentation of 1-ethenyl-2-fluoro-4-nitrobenzene is a logical extension of the patterns observed in its analogs. The molecular ion at m/z 167 is expected to be observed. Key fragmentation pathways will likely involve the nitro group, leading to fragments at m/z 137 ([M-NO]⁺) and m/z 121 ([M-NO₂]⁺). Further fragmentation of the [M-NO₂]⁺ ion could involve the loss of a neutral acetylene molecule (C₂H₂) from the vinyl group, a common fragmentation for styrenic compounds, or the loss of HF.

Proposed Fragmentation Pathway for 1-Ethenyl-2-fluoro-4-nitrobenzene

The following diagram illustrates the predicted primary fragmentation pathways for 1-ethenyl-2-fluoro-4-nitrobenzene under electron ionization.

Fragmentation_Pathway M C₈H₆FNO₂⁺˙ m/z = 167 (Molecular Ion) F1 [M - NO]⁺ m/z = 137 M->F1 - NO F2 [M - NO₂]⁺ m/z = 121 M->F2 - NO₂ F3 [M - NO₂ - C₂H₂]⁺˙ m/z = 95 F2->F3 - C₂H₂ F4 [C₆H₄F]⁺ m/z = 95 F2->F4 - C₂H₂ F5 [C₆H₃]⁺ m/z = 75 F4->F5 - HF

Figure 1: Proposed EI fragmentation pathway for 1-ethenyl-2-fluoro-4-nitrobenzene.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of 1-ethenyl-2-fluoro-4-nitrobenzene using GC-MS. This protocol is a self-validating system, and adjustments may be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL. Ensure the sample is free from non-volatile impurities.[1]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation of aromatic compounds.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Analyte (1 mg/mL) Prep2 Serial Dilution (1-10 µg/mL) Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution Process Data Acquisition & Analysis MS->Process Library Spectral Library Comparison Process->Library

Figure 2: General workflow for the GC-MS analysis of 1-ethenyl-2-fluoro-4-nitrobenzene.

Conclusion and Future Directions

This guide provides a comprehensive, predictive analysis of the GC-MS electron ionization fragmentation pattern of 1-ethenyl-2-fluoro-4-nitrobenzene, grounded in the established principles of mass spectrometry and comparative data from analogous compounds. The proposed fragmentation pathways and the detailed experimental protocol offer a solid foundation for researchers to identify and characterize this molecule.

Future work should focus on acquiring an experimental mass spectrum of 1-ethenyl-2-fluoro-4-nitrobenzene to validate these predictions. High-resolution mass spectrometry could further confirm the elemental composition of the fragment ions, providing unequivocal structural elucidation.

References

  • Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism. PMC. Available at: [Link]

  • GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13... ResearchGate. Available at: [Link]

  • Fragmentation pattern of styrene induced by 396 nm nanosecond laser.... ResearchGate. Available at: [Link]

  • Dissociative electron attachment to fluorinated nitrobenzenes. Queen's University Belfast Research Portal. Available at: [Link]

  • Is it possible to analyze F-compounds with GCMS ?. ResearchGate. Available at: [Link]

  • On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. LCGC International. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Available at: [Link]

  • Benzene, 1-fluoro-4-nitro-. NIST WebBook. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

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  • Benzene, 1-ethenyl-4-fluoro-. NIST WebBook. Available at: [Link]

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    • analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Electron-Withdrawing Effects in 1-Ethenyl-2-fluoro-4-nitrobenzene

For researchers and professionals in drug development, understanding the electronic landscape of a molecule is paramount. The precise arrangement and nature of functional groups on an aromatic scaffold dictate its reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the electronic landscape of a molecule is paramount. The precise arrangement and nature of functional groups on an aromatic scaffold dictate its reactivity, metabolic stability, pKa, and ultimately, its interaction with biological targets. This guide provides an in-depth comparison of the electron-withdrawing effects within 1-ethenyl-2-fluoro-4-nitrobenzene, a molecule featuring a powerful convergence of inductive and resonance influences. We will dissect the individual contributions of the nitro, fluoro, and ethenyl (vinyl) groups and provide a framework for their experimental validation.

The Architects of Electron Density: An Introduction to Substituent Effects

The reactivity of a benzene ring is profoundly influenced by its substituents, which can either donate or withdraw electron density from the π-system.[1][2] These modifications occur through two primary mechanisms:

  • Inductive Effects (-I/+I): Transmitted through the sigma (σ) bonds, this effect arises from the electronegativity difference between atoms. It weakens with distance.[3][4][5]

  • Resonance (or Mesomeric) Effects (-M/+M): This effect involves the delocalization of π-electrons or lone pairs across the conjugated system, represented by drawing resonance structures. Its influence is strongest at the ortho and para positions.[6][7]

In 1-ethenyl-2-fluoro-4-nitrobenzene, we have three substituents whose electronic effects are not merely additive but interactive, creating a unique electronic environment on the phenyl ring.

A Head-to-Head Comparison of Substituent Effects

To objectively compare the electron-withdrawing strength of the nitro, fluoro, and ethenyl groups, we can utilize the Hammett substituent constants (σ). These empirically derived values quantify the electron-donating or -withdrawing ability of a substituent at the meta (σm) and para (σp) positions.[8][9] A positive value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

SubstituentInductive Effect (-I)Resonance Effect (M)Hammett Constant (σp)Hammett Constant (σm)
Nitro (-NO₂) ** Strongly WithdrawingStrongly Withdrawing (-M)+0.78[8]+0.71[8]
Fluoro (-F) Strongly WithdrawingWeakly Donating (+M)+0.06[8]+0.34[8]
Ethenyl (-CH=CH₂) **Weakly WithdrawingWeakly Donating (+M)-0.02+0.05

Note: Hammett constants for the vinyl group can vary slightly depending on the reaction series and solvent. The values presented are representative.

The Powerhouse: The Nitro Group (-NO₂)

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry.[10] Its influence stems from a powerful combination of a strong -I effect (due to the high electronegativity of nitrogen and oxygen) and a strong -M effect, which actively delocalizes electron density from the ring onto the oxygen atoms.[2][6] This dual action makes the aromatic ring significantly electron-deficient, particularly at the ortho and para positions.

The Halogen's Paradox: The Fluoro Group (-F)

Halogens present a fascinating conflict between inductive and resonance effects. Fluorine, being the most electronegative element, exerts a very strong electron-withdrawing inductive (-I) effect.[11] However, its lone pairs can participate in resonance, donating electron density back to the ring (+M effect). For fluorine, the inductive effect overwhelmingly dominates its resonance effect, resulting in a net withdrawal of electron density and deactivation of the ring.[7][12] This is reflected in its positive Hammett constants.

The Modulator: The Ethenyl (Vinyl) Group (-CH=CH₂)

The vinyl group's effect is more subtle. The sp² hybridized carbons of the vinyl group are slightly more electronegative than the sp² carbons of the benzene ring, leading to a weak -I effect. Concurrently, its π-bond can conjugate with the aromatic system, allowing for a weak +M (donating) effect. The net result is a very mild influence, capable of being either weakly donating or weakly withdrawing depending on the electronic demands of the rest of the molecule.

The Combined Effect in 1-Ethenyl-2-fluoro-4-nitrobenzene

In the target molecule, the positions of the substituents are critical.

  • The Nitro Group (C4): Positioned para to the ethenyl group and meta to the fluoro group, it acts as the primary electron sink, powerfully withdrawing electron density through both induction and resonance.

  • The Fluoro Group (C2): Located ortho to the ethenyl group, its potent -I effect significantly enhances the electron-deficient nature of the C1 and C3 positions. Its +M effect is largely overridden by its own -I effect and the dominant -M effect of the nitro group.

  • The Ethenyl Group (C1): Its weak electronic character is largely overshadowed by the other two groups. It is attached to a carbon (C1) that is made electron-poor by the adjacent ortho-fluoro substituent.

The overall effect is a highly electron-deficient aromatic ring. The nitro group's resonance withdrawal is the dominant force, with the fluorine's inductive effect acting as a powerful amplifier.

Caption: Interplay of inductive (-I) and resonance (-M/+M) effects.

Experimental Validation Protocols

To empirically measure the net electron-withdrawing effect, a series of spectroscopic and physical chemistry experiments can be performed. The following protocols are designed to be self-validating, providing complementary data points that, when taken together, create a comprehensive electronic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The chemical shift (δ) of a nucleus in NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby nuclei (C and H), causing them to resonate at a higher chemical shift (further downfield). By comparing the chemical shifts of the aromatic protons and carbons in our target molecule to those of benzene (¹H: δ 7.34, ¹³C: δ 128.5), we can map the electron density across the ring.[13][14][15]

Experimental Protocol:

  • Sample Preparation: Dissolve 15-25 mg of 1-ethenyl-2-fluoro-4-nitrobenzene in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Use a ≥400 MHz spectrometer.

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Spectral width: 0-12 ppm. Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Spectral width: 0-200 ppm. Relaxation delay: 5 seconds.

    • A higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[16]

Predicted Data & Interpretation:

NucleusPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
C-1 -130 - 135Deshielded by ortho-F and vinyl group.
C-2 -155 - 160 (d, ¹JCF ≈ 250 Hz)Directly attached to F, strongly deshielded.
H-3 / C-3 8.1 - 8.3120 - 125Ortho to nitro group, strongly deshielded.
C-4 -148 - 152Attached to nitro group, strongly deshielded.
H-5 / C-5 7.9 - 8.1126 - 130Meta to nitro, ortho to vinyl, deshielded.
H-6 / C-6 7.6 - 7.8115 - 120Ortho to F, deshielded.

Note: These are predicted values based on additive substituent effects. Actual values may vary. The carbon attached to fluorine (C-2) will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Causality: The vibrational frequency of the N-O bonds in the nitro group is sensitive to the electron density of the aromatic ring. Strong electron-withdrawing groups elsewhere on the ring reduce the resonance contribution from the ring to the nitro group, strengthening the N-O bonds and shifting their asymmetric and symmetric stretching frequencies to higher wavenumbers.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Predicted Data & Interpretation: For nitrobenzene, the asymmetric (νas) and symmetric (νs) stretches appear around 1525 cm⁻¹ and 1345 cm⁻¹, respectively. In 1-ethenyl-2-fluoro-4-nitrobenzene, the enhanced electron withdrawal is expected to shift these peaks to higher wavenumbers.

  • Predicted νas(NO₂): 1530 - 1545 cm⁻¹

  • Predicted νs(NO₂): 1350 - 1360 cm⁻¹

Acidity Constant (pKa) Determination of an Analog

Causality: The most definitive measure of a substituent's net electronic effect is its influence on the acidity of a proximal functional group, such as a phenol. Electron-withdrawing groups stabilize the conjugate base (phenoxide) through delocalization and induction, thereby increasing the acidity of the parent phenol (i.e., lowering its pKa).[17][18]

Workflow: To quantify the effect, one could synthesize an analogous compound, 2-ethenyl-3-fluoro-5-nitrophenol , and determine its pKa via spectrophotometric titration.

pKa_Workflow cluster_synthesis Synthesis cluster_titration Spectrophotometric Titration start Synthesize Analog: 2-ethenyl-3-fluoro-5-nitrophenol prep Prepare buffered solutions (Range: pH 2-12) start->prep dissolve Dissolve phenol analog in each buffer prep->dissolve measure Measure UV-Vis Absorbance at λmax of phenoxide dissolve->measure plot Plot Absorbance vs. pH measure->plot pKa Determine pKa (pH at half-equivalence point) plot->pKa

Caption: Workflow for pKa determination of a phenol analog.

Predicted Outcome: Phenol has a pKa of ~9.95. The pKa of 4-nitrophenol is 7.15.[19] Given the additional strong -I effect of the meta-fluoro group in our proposed analog, the pKa is predicted to be even lower, likely in the range of 5.5 - 6.5, which would provide powerful quantitative evidence for the profound electron-withdrawing nature of this substitution pattern.

Conclusion

The electronic character of 1-ethenyl-2-fluoro-4-nitrobenzene is dominated by the powerful electron-withdrawing nature of the para-nitro group, which is significantly amplified by the strong inductive effect of the ortho-fluoro substituent. The ethenyl group plays a minor role, its weak effects being largely overshadowed. This guide provides a logical framework for understanding these competing interactions and outlines key experimental protocols to validate this analysis. For the drug development professional, such a detailed electronic characterization is a critical first step in predicting a molecule's behavior, from its synthetic accessibility to its ultimate pharmacological activity.

References

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Taylor & Francis Online. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • PubMed. (2022). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-di-bromo-1-(4-nitro-phen-yl)ethen-yl]. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

  • YouTube. (2023). Electron Density in Substituted Benzenes. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • RSC Publishing. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • AIP Publishing. (1964). Chemical Shifts and Pi-Electron Densities in Substituted Benzenes. [Link]

  • Google Patents. (2003). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ACS Publications. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges. [Link]

  • YouTube. (2023). Intro to Organic Chemistry: inductive and resonance effects. [Link]

  • PMC. (2025). Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density. [Link]

  • ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • Scribd. pKa Values of Substituted Phenols and Amines. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • NIST WebBook. Benzene, 1-ethyl-4-nitro-. [Link]

  • Brilliant. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. [Link]

  • PMC. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]

  • Scribd. Inductive and Resonance Effects in Chemistry. [Link]

  • SpringerLink. (2019). Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene. [Link]

  • Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]

  • Scribd. Hammett Substituent Constants Table. [Link]

  • MDPI. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. [Link]

  • NIST. (1973). The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Quora. (2021). How to find electron density in a benzene ring. [Link]

  • Pomona College. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Link]

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  • ResearchGate. Hammett substituent constants and resonance parameters a. [Link]

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Validation

A Comparative Analysis of Functional Group Vibrations in 1-Ethenyl-2-fluoro-4-nitrobenzene via FTIR Spectroscopy

This technical guide provides an in-depth comparison of the functional group vibrations of 1-ethenyl-2-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and materials science, as analyzed by Fourier-Transform I...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparison of the functional group vibrations of 1-ethenyl-2-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and materials science, as analyzed by Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the compound's infrared spectrum, supported by comparative data from analogous molecules and established spectroscopic principles.

Introduction: The Vibrational Fingerprint of a Multifunctional Molecule

1-Ethenyl-2-fluoro-4-nitrobenzene is a trisubstituted aromatic compound featuring a vinyl (ethenyl) group, a fluorine atom, and a nitro group. Each of these functional groups possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies. FTIR spectroscopy serves as a powerful, non-destructive technique to elucidate the molecular structure by probing these vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, with the position, intensity, and shape of the absorption bands providing a wealth of information about its chemical architecture. The electronic interplay between the electron-withdrawing nitro group, the halogen substituent, and the conjugated vinyl group creates a nuanced spectroscopic profile that warrants a detailed comparative analysis.

Deciphering the Spectrum: A Functional Group Approach

The infrared spectrum of 1-ethenyl-2-fluoro-4-nitrobenzene can be dissected by examining the characteristic absorption regions for each of its constituent functional groups. The electronic effects of these substituents on the benzene ring—specifically, the ortho-directing vinyl group and fluorine, and the meta-directing nitro group—influence the precise frequencies of these vibrations.

The Aromatic Nitro Group: A Tale of Two Stretches

The nitro (NO₂) group is one of the most readily identifiable functionalities in an infrared spectrum due to its strong, characteristic absorption bands arising from the stretching vibrations of the N-O bonds.[1] For aromatic nitro compounds, these are typically observed as:

  • Asymmetric NO₂ Stretch: A strong band usually appearing in the 1570–1490 cm⁻¹ region.[2]

  • Symmetric NO₂ Stretch: Another strong band found in the 1390–1300 cm⁻¹ range.[2]

The positions of these bands are sensitive to the electronic environment. In 1-ethenyl-2-fluoro-4-nitrobenzene, the nitro group is para to the vinyl group and meta to the fluorine atom. This substitution pattern influences the electron density of the aromatic ring and, consequently, the vibrational frequencies of the nitro group. For comparison, the spectrum of 2-fluoro-4-nitrotoluene, a structurally similar compound, can provide valuable insights.[3][4]

The Vinyl Group: Signature of Unsaturation

The ethenyl (vinyl) substituent gives rise to several characteristic absorption bands:

  • C=C Stretching Vibration: A band of variable intensity is expected in the 1680–1620 cm⁻¹ region. For conjugated alkenes, this peak is often more intense than in non-conjugated systems.[5]

  • =C-H Stretching Vibration: These occur at wavenumbers above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range, distinguishing them from the C-H stretches of alkanes.[5]

  • Out-of-Plane C-H Bending (Wagging): These strong and sharp bands are highly diagnostic for the type of substitution on the double bond. For a monosubstituted alkene (a vinyl group), two distinct bands are expected around 990 cm⁻¹ and 910 cm⁻¹.[5]

The Carbon-Fluorine Bond: A Fingerprint Region Feature

The C-F stretching vibration of fluoroaromatic compounds typically appears in the 1400–1000 cm⁻¹ region of the spectrum. This region, often referred to as the "fingerprint region," can be complex due to the presence of numerous other vibrational modes. The exact position of the C-F stretch is sensitive to the nature and position of other substituents on the aromatic ring. In our target molecule, the fluorine is ortho to the vinyl group and meta to the nitro group, leading to a specific electronic environment that will dictate the precise absorption frequency.

The Trisubstituted Benzene Ring: Deciphering Substitution Patterns

The out-of-plane C-H bending vibrations of the aromatic ring, which occur in the 900–675 cm⁻¹ region, are highly characteristic of the substitution pattern. For a 1,2,4-trisubstituted benzene, a strong absorption band is expected in the 860-800 cm⁻¹ range.[6] The presence and specific location of this band can help confirm the arrangement of the substituents on the benzene ring.

Comparative Spectral Analysis: Data and Interpretation

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 1-Ethenyl-2-fluoro-4-nitrobenzeneComparative Data (cm⁻¹) from Analogous Compounds
Aromatic C-H Stretching3100-30002-Fluoro-4-nitrotoluene shows absorptions in this region.[3]
Vinyl Group =C-H Stretching3100-3000Consistent with general values for vinyl groups.[5]
C=C Stretching~1630Conjugation with the ring may shift this slightly.
C-H Out-of-Plane Bending~990 and ~910Highly characteristic for a vinyl group.[5]
Nitro Group Asymmetric NO₂ Stretching~15202-Fluoro-4-nitrotoluene exhibits a strong band in this vicinity.[3]
Symmetric NO₂ Stretching~13502-Fluoro-4-nitrotoluene shows a corresponding strong absorption.[3]
Aromatic Ring C=C Stretching~1600, ~1475Typical for substituted benzenes.
C-H Out-of-Plane Bending860-800Indicative of 1,2,4-trisubstitution.[6]
C-F Bond Stretching1250-1100The exact position is sensitive to the electronic environment.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 1-ethenyl-2-fluoro-4-nitrobenzene, the following protocol is recommended:

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum with no sample on the ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid 1-ethenyl-2-fluoro-4-nitrobenzene sample onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualization of Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to ATR Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Fourier Transform, Ratioing) Acquire_Spectrum->Process_Data Final_Spectrum Generate Final FTIR Spectrum Process_Data->Final_Spectrum Interpret_Spectrum Interpret Spectrum (Peak Assignment) Final_Spectrum->Interpret_Spectrum Compare_Spectra Compare with Reference Spectra Interpret_Spectrum->Compare_Spectra Report Report Findings Compare_Spectra->Report

Caption: A flowchart illustrating the key steps in acquiring and analyzing an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of 1-ethenyl-2-fluoro-4-nitrobenzene is a composite of the characteristic vibrations of its nitro, vinyl, and fluoro functional groups, as well as the substitution pattern on the benzene ring. By systematically analyzing the expected absorption regions and comparing them with data from structurally similar molecules, a detailed and reliable interpretation of the spectrum can be achieved. This guide provides a framework for researchers to identify and characterize this important chemical intermediate, underscoring the power of FTIR spectroscopy in modern chemical analysis. The provided experimental protocol and workflow diagram offer a practical approach for obtaining high-quality spectral data for this and other similar compounds.

References

  • PubChem. 2-Fluoro-4-nitrotoluene. National Center for Biotechnology Information. [Link]. Accessed March 25, 2026.

  • PubChem. 4-Fluoro-2-nitrotoluene. National Center for Biotechnology Information. [Link]. Accessed March 25, 2026.

  • NIST. Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. [Link]. Accessed March 25, 2026.

  • PubChem. 1,2-Difluoro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]. Accessed March 25, 2026.

  • PubChem. Benzene, 1-fluoro-2-methyl-4-nitro-. National Center for Biotechnology Information. [Link]. Accessed March 25, 2026.

  • Mohan, S., et al. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scirp.org. [Link]. Accessed March 25, 2026.

  • NIST. Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. [Link]. Accessed March 25, 2026.

  • University of California, Irvine. 5.3.2 Benzene and its derivatives. [Link]. Accessed March 25, 2026.

  • Prabavathi, N., et al. Vibrational (FT-IR and FT-Raman) and DFT analysis of 1,2,4,5-tetrachloro-3-nitrobenzene. ResearchGate. [Link]. Accessed March 25, 2026.

  • SpectraBase. 1-Fluoro-2-nitro-benzene - Optional[FTIR] - Spectrum. [Link]. Accessed March 25, 2026.

  • Green, J. H. S. Vibrational spectra of benzene derivatives-VII. 4=Fluoro- and 4=bromo- benzenethiol, 4_chloro. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]. Accessed March 25, 2026.

  • Zhang, Y., et al. Intrinsic molecular vibration and rigorous vibrational assignment of benzene by first-principles molecular dynamics. Scientific Reports. [Link]. Accessed March 25, 2026.

  • U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]. Accessed March 25, 2026.

  • NIST. Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]. Accessed March 25, 2026.

  • NIST. Benzene, 1-ethynyl-4-nitro-. NIST Chemistry WebBook. [Link]. Accessed March 25, 2026.

  • NIST. Benzene, 1-ethyl-4-nitro-. NIST Chemistry WebBook. [Link]. Accessed March 25, 2026.

  • NIST. Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]. Accessed March 25, 2026.

  • Ramalingam, S., et al. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]. Accessed March 25, 2026.

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]. Accessed March 25, 2026.

  • Proniewicz, L. M., et al. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure. [Link]. Accessed March 25, 2026.

  • Panicker, C. Y., et al. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]. Accessed March 25, 2026.

  • Agilent Technologies. FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]. Accessed March 25, 2026.

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  • University of California, Los Angeles. IR Chart. [Link]. Accessed March 25, 2026.

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Comparative

Comprehensive Analytical Validation Guide: Reference Standards for 1-Ethenyl-2-fluoro-4-nitrobenzene

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-Ethenyl-2-fluoro-4-nitrobenzene (Synonym: 2-Fluoro-4-nitrostyrene) | CAS RN: 847257-01-6[1] Executive Summary:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-Ethenyl-2-fluoro-4-nitrobenzene (Synonym: 2-Fluoro-4-nitrostyrene) | CAS RN: 847257-01-6[1]

Executive Summary: The Analytical Challenge

1-Ethenyl-2-fluoro-4-nitrobenzene is a highly reactive, fluorinated building block utilized in advanced pharmaceutical synthesis and functional materials. From an analytical perspective, this molecule presents a dual challenge:

  • The Vinyl Moiety: The ethenyl group is highly susceptible to oxidative cleavage (forming aldehydes) and thermal polymerization (forming oligomeric impurities).

  • The Nitroaromatic Core: The electron-withdrawing nitro group, coupled with the ortho-fluoro substituent, creates a highly polarized ring system that can interact unpredictably with active sites on chromatographic stationary phases.

To ensure the integrity of batch release and stability testing, analytical methods must be validated against robust reference standards in strict compliance with the newly implemented (effective June 2024)[2]. This guide objectively compares reference standard grades and provides self-validating experimental protocols for comprehensive analytical control.

Reference Standard Selection Matrix

The foundation of any analytical method is the reference standard. Selecting the appropriate grade involves balancing metrological traceability with practical availability.

Table 1: Comparison of Reference Standard Grades
Standard GradeSource ExamplePurity VerificationCost & AccessibilityBest Use Case
Primary (Pharmacopeial) Metrological Institutes (NIST, USP)Absolute (qNMR, Mass Balance)Very High / Often Unavailable for novel intermediatesEstablishing baseline regulatory traceability.
Secondary (Commercial) [1]High (HPLC, 1H/13C NMR, LC-MS)Moderate / High AvailabilityRoutine QC batch release, daily calibration, and ICH Q2(R2) validation.
In-House Synthesized Internal R&D LabsRequires full structural elucidationHigh initial labor costEarly-phase development before commercial standards are available.

Causality Insight: Why rely on Secondary Commercial Standards for routine use? Primary standards for niche intermediates like 1-ethenyl-2-fluoro-4-nitrobenzene[1] are rarely cataloged by pharmacopeias. High-purity commercial standards (e.g., >98% purity verified via orthogonal techniques) act as highly effective secondary standards. They provide the necessary quantitative reliability for routine testing while avoiding the prohibitive costs and lead times of custom primary standard synthesis.

Mandatory Visualizations: Workflows and Pathways

To fully understand the analytical control strategy, we must map both the regulatory validation workflow and the chemical degradation pathways of the analyte.

ValidationWorkflow N1 Reference Standard Selection (CAS 847257-01-6) N2 Method Development (HPLC-UV & GC-FID) N1->N2 N3 System Suitability Testing (SST) N2->N3 N4 ICH Q2(R2) Validation Execution N3->N4 N5 Method Transfer & Routine QC Release N4->N5

Analytical validation workflow for 1-ethenyl-2-fluoro-4-nitrobenzene compliant with ICH Q2(R2).

DegradationPathway A 1-Ethenyl-2-fluoro- 4-nitrobenzene B Oxidative Cleavage (O2 / UV Light) A->B D Thermal Initiation (Radical Formation) A->D C 2-Fluoro-4-nitro- benzaldehyde B->C E Polystyrene Oligomers D->E

Primary degradation pathways of 1-ethenyl-2-fluoro-4-nitrobenzene via oxidation and polymerization.

Experimental Methodologies: Self-Validating Protocols

According to[2], a method is only as reliable as its internal controls. The following protocols integrate System Suitability Testing (SST) to create a self-validating loop: if the system fails to meet these criteria, it automatically prevents the generation of invalid data.

Protocol 1: HPLC-UV for Assay and Related Substances

Mechanistic Rationale: The extended conjugation of the nitroaromatic ring with the vinyl group provides a strong UV chromophore (λmax ~ 280 nm). We utilize an acidic mobile phase (0.1% Formic Acid). Although the analyte is neutral, the acid standardizes the hydration sphere of the silica stationary phase and suppresses residual silanol activity, ensuring sharp, symmetrical peaks.

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 10.0 mg of 1-ethenyl-2-fluoro-4-nitrobenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile:Water (50:50 v/v) to yield a 100 µg/mL working solution.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (High carbon load for hydrophobic retention).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Self-Validating SST Criteria:

    • Precision: %RSD of standard peak area ≤ 1.0% (n=6).

    • Peak Symmetry: Tailing factor (T) ≤ 1.5.

    • Resolution: Rs > 2.0 between the active pharmaceutical ingredient (API) peak and the oxidative degradant (2-fluoro-4-nitrobenzaldehyde).

Protocol 2: GC-FID for Volatile Impurities

Mechanistic Rationale: Styrene derivatives are prone to volatile degradants and unreacted precursors that lack sufficient UV absorbance for low-level HPLC detection. Gas Chromatography with Flame Ionization Detection (GC-FID) provides orthogonal selectivity based on boiling point and volatility.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 50.0 mg of the sample in 1.0 mL of analytical-grade Dichloromethane (DCM).

  • Chromatographic Conditions:

    • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm.

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector/Detector Temp: 250°C / 300°C.

  • Self-Validating SST Criteria:

    • Signal-to-Noise (S/N): ≥ 10 for the Limit of Quantitation (LOQ) standard.

    • Blank Verification: No interfering peaks in the DCM blank at the retention time of 1-ethenyl-2-fluoro-4-nitrobenzene.

Quantitative Validation Data Summary

The following table summarizes typical performance metrics achieved when validating these methodologies against a high-purity secondary reference standard, strictly adhering to[3].

Table 2: Method Validation Performance Parameters
Validation Parameter (ICH Q2)HPLC-UV (Assay/Purity)GC-FID (Volatile Impurities)Acceptance Criteria
Specificity Baseline resolution from degradantsNo co-elution with solvent/precursorsRs > 2.0
Linearity Range 25% to 150% of nominal conc.0.05% to 1.0% (Impurity level)R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.1%95.5% - 104.2%98.0% - 102.0% (Assay)
Repeatability (%RSD) 0.6% (n=6)3.2% (n=6 at LOQ)≤ 1.0% (Assay)
Limit of Detection (LOD) 0.02 µg/mL5 ppmS/N ≥ 3
Limit of Quantitation (LOQ) 0.06 µg/mL15 ppmS/N ≥ 10

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH publishes Training Materials on Q2(R2) and Q14 Source: ECA Academy URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethenyl-2-fluoro-4-nitrobenzene

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 1-ethenyl-2-fluoro-4-nitrobenzene (CAS No. 197777-90-5), also known as 4-ethenyl-2-fluoro-1-nitrobenzene.

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 1-ethenyl-2-fluoro-4-nitrobenzene (CAS No. 197777-90-5), also known as 4-ethenyl-2-fluoro-1-nitrobenzene. As a halogenated nitroaromatic compound, this substance presents significant health and environmental hazards that necessitate rigorous and informed disposal procedures. This guide is designed for laboratory professionals to ensure that waste is managed in a manner that is safe, compliant, and environmentally responsible.

Section 1: Hazard Profile & Chemical Identity

1-Ethenyl-2-fluoro-4-nitrobenzene is a substituted aromatic compound. Its hazard profile is dictated by the synergistic effects of its functional groups: a nitro group, a fluorine atom, and a vinyl (ethenyl) group attached to a benzene ring. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazardous characteristics can be reliably inferred from structurally similar chemicals like 1-fluoro-4-nitrobenzene and other nitroaromatic compounds.

The primary hazards are:

  • High Acute Toxicity : Expected to be toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2] Similar nitroaromatic compounds are classified as Category 3 or 4 for acute toxicity.[3][4]

  • Organ Toxicity : May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[1]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[3][4]

  • Environmental Hazard : Halogenated organic compounds are often persistent in the environment. Discharge into drains or waterways must be strictly avoided.[1][4]

Key Hazard Information Summary
Hazard ClassificationGHS Hazard StatementSource(s)
Acute Toxicity (Oral, Dermal, Inhalation)H301/H302, H311/H312, H331[1][2]
Skin Corrosion/IrritationH315[3]
Serious Eye Damage/IrritationH319[3]
Specific Target Organ ToxicityH372, H373[1]
Aquatic HazardH412

Note: This data is synthesized from related nitroaromatic compounds and should be treated as a conservative estimate of the hazards.

Section 2: Personal Protective Equipment (PPE) & Safety Protocols

Handling 1-ethenyl-2-fluoro-4-nitrobenzene requires stringent adherence to safety protocols to prevent exposure. All handling and disposal preparation must be conducted within a certified chemical fume hood.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of after contamination.[1]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[5]

  • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemically impervious apron or suit may be necessary.[2]

  • Respiratory Protection : If there is a risk of inhaling vapors or aerosols, particularly outside of a fume hood during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][4]

Section 3: Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Containment : For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, clay, or dry sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Absorption : Carefully apply the absorbent material, starting from the outside and working inwards to minimize the spread of contamination.

  • Collection : Once fully absorbed, use non-sparking tools to carefully sweep or scoop the material into a designated, properly labeled hazardous waste container.[4]

  • Decontamination : Clean the spill area with a suitable solvent (such as acetone or ethanol, if compatible with the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal : Seal the waste container and label it clearly for disposal.

Section 4: Core Disposal Workflow

The guiding principle for disposing of 1-ethenyl-2-fluoro-4-nitrobenzene is that it must be treated as a regulated hazardous waste. On-site chemical neutralization is not recommended due to the compound's stability and the potential for creating other hazardous byproducts. The only acceptable method is through a licensed environmental services provider.

Waste Disposal Decision Workflow

G start Waste Generation (1-ethenyl-2-fluoro-4-nitrobenzene) segregate Segregate as Halogenated Nitroaromatic Waste start->segregate container Select Appropriate Waste Container (HDPE or glass) segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards container->label spill Is there a spill? label->spill storage Store in a Designated, Ventilated, Secondary Containment Area disposal Arrange Pickup by a Licensed Hazardous Waste Contractor storage->disposal end Waste Manifested & Transported for High-Temperature Incineration disposal->end spill->storage No spill_protocol Execute Spill Management Protocol (See Section 3) spill->spill_protocol Yes spill_protocol->storage

Caption: Disposal workflow for 1-ethenyl-2-fluoro-4-nitrobenzene.

Step-by-Step Disposal Protocol:
  • Waste Identification : This compound is classified as a hazardous waste due to its toxicity and halogen content. It may fall under EPA hazardous waste codes such as F001 or be subject to land disposal restrictions for halogenated organic compounds.[6][7]

  • Segregation : Do not mix this waste with other waste streams, especially non-halogenated solvents or aqueous waste.[8] It must be collected in a dedicated container for halogenated nitroaromatic compounds.

  • Containerization : Use a robust, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or amber glass bottles are suitable. Ensure the container is clean and compatible with the waste.[8] Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]

  • Labeling : The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Ethenyl-2-fluoro-4-nitrobenzene"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • Storage : Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. The area must be well-ventilated, secure, and have secondary containment to capture any potential leaks.

  • Final Disposal : The designated and only recommended disposal route is high-temperature incineration at a facility permitted to handle toxic and halogenated hazardous waste.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment. Arrange for collection by a certified hazardous waste disposal company.

Section 5: Chemical Incompatibilities

Mixing this waste with incompatible materials can lead to dangerous reactions, including the generation of heat, toxic gases, or even explosions.[9]

Do NOT mix 1-ethenyl-2-fluoro-4-nitrobenzene waste with:

  • Strong Bases or Amines : Can lead to violent reactions with nitro compounds.[9][10]

  • Strong Oxidizing Agents : (e.g., nitric acid, perchlorates, permanganates) Can create a risk of fire or explosion.[11]

  • Strong Acids : May react, though less violently than with bases. Concentrated nitric acid in particular should be avoided.[9][11]

  • Metals : Especially reactive metals or metal powders.

Always consult a chemical incompatibility chart and the specific SDS for any chemicals you consider mixing. When in doubt, segregate.

References

  • 1-ethynyl-2-fluoro-4-nitrobenzene — Chemical Substance Information . NextSDS. [Link]

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS . Loba Chemie. [Link]

  • NITROUS OXIDE | Occupational Safety and Health Administration . OSHA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • NITRIC ACID | Occupational Safety and Health Administration . OSHA. [Link]

  • NITROBENZENE | Occupational Safety and Health Administration . OSHA. [Link]

  • P-NITROPHENOL | Occupational Safety and Health Administration . OSHA. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]

  • List of Hazardous Substances and Reportable Quantities . U.S. Department of Transportation. [Link]

  • Chemical Incompatibility Chart . University of California, Riverside. [Link]

  • Incompatible Chemicals . Utah State University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency (EPA). [Link]

  • IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene . Chemistry Stack Exchange. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals . Federal Register. [Link]

  • Chemical Incompatibility Guide . Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste Management System; Testing and Monitoring Activities, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]

  • January 2025 EPA Waste Management Updates Newsletter . GovDelivery. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-ethenyl-2-fluoro-4-nitrobenzene

This guide provides essential safety protocols for the handling and disposal of 1-ethenyl-2-fluoro-4-nitrobenzene. As a substituted nitroaromatic compound, this chemical presents significant health risks that necessitate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols for the handling and disposal of 1-ethenyl-2-fluoro-4-nitrobenzene. As a substituted nitroaromatic compound, this chemical presents significant health risks that necessitate rigorous adherence to safety procedures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, grounded in established scientific principles and regulatory standards.

Immediate Safety Briefing: Understanding the Primary Hazards

1-ethenyl-2-fluoro-4-nitrobenzene is classified as a hazardous substance. The primary dangers stem from its acute toxicity upon ingestion, inhalation, and, most critically, dermal absorption.[1][2][3] Nitroaromatic compounds are known to be potent systemic toxins, capable of causing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4][5] The presence of a fluoro-substituent can potentially enhance its ability to penetrate the skin, making dermal contact a primary route of exposure to be avoided at all costs.

GHS Hazard Classifications:

Based on data for structurally similar compounds, the following GHS classifications should be assumed for 1-ethenyl-2-fluoro-4-nitrobenzene[1]:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledGHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exp.)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against all potential routes of exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

Mandatory PPE for All Operations

The following table summarizes the minimum required PPE for handling 1-ethenyl-2-fluoro-4-nitrobenzene.

Body PartRequired PPEStandard/Material SpecificationRationale for Use
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Protects against splashes and vapors which can cause severe eye irritation. A face shield is required when handling larger volumes (>50 mL) or during procedures with a high splash potential.[6][7]
Hands Double-Gloved (Butyl or Viton® over Nitrile)ASTM F739The outer glove (Butyl rubber) provides superior resistance to nitro-compounds, while the inner nitrile glove offers secondary protection and alerts the user to a breach in the outer layer.[8] Always consult the manufacturer's chemical resistance data.
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronNFPA 2112A lab coat provides a primary barrier. A chemical-resistant apron is required when handling quantities greater than 50 mL to protect against splashes and spills that could saturate the lab coat.[4][6]
Respiratory Chemical Fume HoodANSI/AIHA Z9.5All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[8][9] A respirator is not a substitute for proper engineering controls.
Feet Closed-toe, chemical-resistant shoesASTM F2413Protects feet from spills.[8]
Glove Selection: A Critical Decision

The choice of glove material is paramount due to the high dermal toxicity of this compound. Standard nitrile gloves, while common, may not provide adequate protection for prolonged contact.

  • Rationale for Double-Gloving: This technique is a field-proven best practice. The outer glove bears the brunt of any potential chemical contact. If it is breached, the inner glove provides a temporary barrier, allowing the user sufficient time to withdraw, remove the gloves safely, and re-glove.

  • Breakthrough Time: Always check the glove manufacturer's specific data for breakthrough times related to nitrobenzene or similar aromatic compounds.[8] Never use a glove beyond its tested breakthrough time.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Safe Handling Workflow

The following diagram outlines the mandatory workflow for any procedure involving 1-ethenyl-2-fluoro-4-nitrobenzene.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A 1. Conduct Risk Assessment (Review SDS & SOPs) B 2. Verify Engineering Controls (Fume Hood sash height, flow rate) A->B C 3. Don PPE (Follow sequence in Protocol 3.2) B->C D 4. Perform Work in Fume Hood (Keep sash lowered) C->D E 5. Decontaminate Surfaces & Glassware D->E F 6. Doff PPE (Follow sequence in Protocol 3.3) E->F G 7. Segregate & Dispose of Waste (Label Hazardous Waste Container) F->G

Caption: End-to-end safety workflow for handling hazardous chemicals.

Protocol 3.2: Step-by-Step PPE Donning Sequence
  • Verify Work Area: Confirm the chemical fume hood is operational and the area is clear of clutter. Ensure an eyewash station and safety shower are accessible.[8]

  • Footwear: Don required closed-toe shoes.

  • Body Protection: Put on the lab coat, ensuring it is fully buttoned. If required, put on the chemical-resistant apron.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add the face shield.

  • Outer Gloves: Don the second pair of chemical-resistant gloves (e.g., Butyl rubber), pulling the cuffs over the sleeves of the lab coat.

  • Final Check: Perform a final visual inspection of all PPE before entering the fume hood to begin work.

Protocol 3.3: Step-by-Step PPE Doffing Sequence

This sequence is critical to prevent cross-contamination from the "dirty" PPE to your skin or clothing.

  • Outer Gloves: While still in the work area, remove the outer, most contaminated gloves. Peel them off without touching the outer surface with your bare skin, turning them inside out as they are removed. Dispose of them immediately in the designated hazardous waste container.

  • Exit Work Area: Step away from the immediate work area.

  • Face Shield/Apron: Remove the face shield (if used), followed by the chemical apron.

  • Goggles: Remove safety goggles.

  • Lab Coat: Remove the lab coat, rolling it so the contaminated exterior is folded inward.

  • Inner Gloves: Lastly, remove the inner nitrile gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[6][9]

Spill and Disposal Management

Emergency Spill Response

In the event of a spill, prioritize personnel safety.

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Report: Inform your supervisor and institutional safety office immediately.

  • Cleanup: Do not attempt to clean a large spill unless you are trained and equipped to do so. For a very small spill (<5 mL) within the fume hood, use a chemical spill kit with an inert absorbent material. All cleanup materials must be disposed of as hazardous waste.[4][9]

Waste Disposal

All materials that come into contact with 1-ethenyl-2-fluoro-4-nitrobenzene are considered hazardous waste.

  • Solid Waste: Used gloves, absorbent pads, and contaminated weighing paper must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused chemical and reaction mixtures must be collected in a dedicated, labeled, and sealed hazardous liquid waste container. Do not pour this chemical down the drain.[2][6]

  • Sharps: Contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.

Adherence to these protocols is not merely a matter of compliance but a fundamental component of responsible scientific practice. By understanding the rationale behind each safety measure, you can foster a secure and productive research environment.

References

  • Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
  • 1-ethynyl-2-fluoro-4-nitrobenzene — Chemical Substance Information. NextSDS.
  • 2-Nitrobenzene-1,4-diol - Safety Data Sheet. AK Scientific, Inc.
  • ICSC 0065 - NITROBENZENE. International Chemical Safety Cards (ICSCs).
  • Safety Data Sheet: Nitrobenzene. Carl ROTH.
  • NITROBENZENE MATERIAL SAFETY DATA SHEET. Pallav Chemicals.
  • 1-FLUORO-4-NITRO BENZENE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • SAFETY DATA SHEET - Benzene, 1-fluoro-2-nitro-. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Fluoro-4-nitrobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 1-chloro-2-nitrobenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene.
  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • SAFETY DATA SHEET - Nitrobenzene.
  • SAFETY DATA SHEET - Nitrobenzene. Sigma-Aldrich.
  • NITROBENZENE - CAMEO Chemicals. NOAA.

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